molecular formula C21H19N3O4 B15582248 Gsk481

Gsk481

Numéro de catalogue: B15582248
Poids moléculaire: 377.4 g/mol
Clé InChI: KNOUWGGQMADIBV-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gsk481 is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUWGGQMADIBV-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Gsk481 mechanism of action on RIPK1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of GSK481 on RIPK1

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The document details its binding kinetics, impact on downstream signaling pathways, and the experimental protocols used for its characterization.

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis[1][2]. RIPK1's dual function as both a kinase and a scaffold protein makes it a key mediator in response to stimuli such as tumor necrosis factor (TNF)[2][3]. Due to its central role in these pathways, RIPK1 has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases[2][4].

This compound is a small molecule inhibitor belonging to the benzoxazepinone class, identified through DNA-encoded library screening[5][6][7][8]. It is characterized as a highly potent and selective inhibitor of RIPK1 kinase activity[9][10][11]. This guide will delve into the specific molecular interactions and cellular consequences of this compound's engagement with RIPK1.

Core Mechanism of Action

Binding Mode and Kinase Inhibition

This compound functions as a Type III inhibitor, binding to an allosteric pocket at the back of the ATP-binding site of the RIPK1 kinase domain[7]. This binding mode is distinct from traditional ATP-competitive (Type I) inhibitors. The interaction of this compound with this allosteric site induces a conformational change in RIPK1, locking it in an inactive state and preventing its kinase activity[4][7]. This inhibition is ATP-competitive in nature, as increasing ATP concentrations can reduce the potency of this compound[12].

A key marker of RIPK1 kinase activation is the autophosphorylation of serine 166 (S166)[5][6][13]. This compound potently inhibits this S166 phosphorylation event in human RIPK1, effectively blocking the downstream signaling cascades that depend on RIPK1's catalytic function[9][10][13].

Impact on Downstream Signaling Pathways

RIPK1 is a central node in the TNF signaling pathway, which can lead to cell survival, apoptosis, or necroptosis depending on the cellular context[14][15][16].

  • Necroptosis Inhibition: Necroptosis is a form of regulated necrotic cell death mediated by the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL)[3][17][18]. In this pathway, the kinase activity of RIPK1 is essential for the formation of the necrosome, a signaling complex with RIPK3[15][18]. By inhibiting RIPK1's kinase activity, this compound prevents the formation of the active necrosome, thereby blocking the necroptotic cell death pathway[10][13]. This protective effect has been demonstrated in various cellular models of TNF-induced necroptosis[9][12].

  • Modulation of Apoptosis: In certain contexts, particularly when caspases are active, RIPK1 can contribute to apoptosis (RIPK1-dependent apoptosis or RDA)[14][15]. When caspase-8 is inhibited, RIPK1's kinase activity drives necroptosis. However, when caspase-8 is active, it can cleave and inactivate RIPK1 and RIPK3, promoting apoptosis[15]. This compound's inhibition of RIPK1 kinase can shift the cellular outcome. For instance, in Jurkat cells treated with TNFα, this compound was shown to abrogate the upregulation of RIPK3, indicating its role in preventing the induction of necroptosis[10].

The following diagram illustrates the major signaling pathways mediated by RIPK1 and the point of intervention for this compound.

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Cytosolic Complexes (Cell Death) TNFR1 TNFR1 ComplexI TRADD, TRAF2, cIAP1/2, RIPK1 TNFR1->ComplexI recruits TNF TNFα TNF->TNFR1 binds NFkB NF-κB Activation (Survival, Inflammation) ComplexI->NFkB activates ComplexIIa Complex IIa (Apoptosis) FADD, Caspase-8, cFLIP_L ComplexI->ComplexIIa transitions to RIPK1_kin RIPK1 Kinase Activity (pS166) ComplexI->RIPK1_kin transitions to Apoptosis Apoptosis ComplexIIa->Apoptosis leads to ComplexIIb Complex IIb (Necrosome) RIPK1, RIPK3, MLKL Necroptosis Necroptosis ComplexIIb->Necroptosis leads to RIPK1_kin->ComplexIIb forms This compound This compound This compound->RIPK1_kin inhibits

Caption: RIPK1 signaling pathways and this compound inhibition.

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Assay TypeTarget/Cell LineParameterValue (nM)Reference
BiochemicalRIP1 KinaseIC501.3[10][11]
Biochemical (FP)RIPK1IC5010[5][6]
CellularHuman WT RIP1 (S166 Phosphorylation)IC502.8[5][6][9][10]
CellularU937 Cells (TNF-induced necroptosis)IC5010[10][11][12]
CellularMouse WT RIP1 (S166 Phosphorylation)IC50> 10,000[10]
CellularMouse RIP1 Mutants (S166 Phosphorylation)IC5012 - 110[10]

Note: this compound exhibits significant species selectivity, being over 100-fold less potent against non-primate RIPK1 compared to human RIPK1.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of kinase inhibitors. The following sections describe the protocols for key experiments used to evaluate this compound's mechanism of action.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP-binding site, enabling the determination of inhibitor affinity (IC50) through Fluorescence Resonance Energy Transfer (FRET).

Materials:

  • Recombinant human RIPK1 enzyme

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-His)

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • This compound (or other test compounds)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[19]

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute to a 3X or 4X final assay concentration in Kinase Buffer.

  • Reagent Preparation:

    • Prepare a 2X or 3X solution of the RIPK1 enzyme and Eu-anti-tag antibody mixture in Kinase Buffer.

    • Prepare a 3X or 4X solution of the kinase tracer in Kinase Buffer.

  • Assay Assembly: In a 384-well plate, add the reagents in the following order:

    • 5 µL of 3X test compound dilution.

    • 5 µL of 3X kinase/antibody mixture.

    • 5 µL of 3X tracer solution.[20][21]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[21][22]

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Measure emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).[20][21]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

LanthaScreen_Workflow start Start prep_compound Prepare Serial Dilutions of this compound (3X) start->prep_compound prep_kinase_ab Prepare Kinase/Eu-Ab Mixture (3X) start->prep_kinase_ab prep_tracer Prepare Tracer-AF647 Solution (3X) start->prep_tracer add_to_plate Add Reagents to 384-Well Plate prep_compound->add_to_plate prep_kinase_ab->add_to_plate prep_tracer->add_to_plate incubate Incubate 60 min at Room Temp add_to_plate->incubate read_plate Read TR-FRET Signal (615nm & 665nm) incubate->read_plate analyze Calculate Emission Ratio & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Cellular Necroptosis Assay

This assay quantifies the ability of an inhibitor to protect cells from necroptosis induced by specific stimuli.

Materials:

  • HT-29 or U937 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (or other test compounds)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom assay plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Necroptosis Induction: Add a cocktail of TNF-α, a Smac mimetic, and z-VAD-fmk to the wells to induce necroptosis. The Smac mimetic sensitizes cells to TNF-α, and z-VAD-fmk inhibits apoptosis, thereby forcing the cells down the necroptotic pathway.

  • Incubation: Incubate the plates for a specified period (e.g., 4.5 to 14 hours)[23].

  • Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (untreated cells = 100% viability, induced cells with no inhibitor = 0% protection).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to determine the EC50 value.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a biophysical method that assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • HEK293T cells (or other relevant cell line)

  • Cell culture medium

  • This compound (or other test compounds) and vehicle (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-RIPK1 antibody, secondary antibody, ECL substrate)

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound or vehicle (DMSO) and incubate for 1 hour at 37°C to allow compound uptake[24].

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) in a thermocycler for 3 minutes, followed by cooling[25].

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Clarification: Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet) by centrifugation at high speed (e.g., 20,000 x g)[25].

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein.

    • Quantify the amount of soluble RIPK1 at each temperature point using Western blotting.

  • Data Analysis:

    • Generate a "melt curve" by plotting the amount of soluble RIPK1 against the temperature for both vehicle- and this compound-treated samples.

    • A shift in the melt curve to higher temperatures in the presence of this compound indicates thermal stabilization and confirms direct target engagement.

CETSA_Workflow start Start treat_cells Treat Cells with This compound or Vehicle start->treat_cells heat_challenge Heat Aliquots across a Temperature Gradient treat_cells->heat_challenge lysis Lyse Cells (e.g., Freeze-Thaw) heat_challenge->lysis centrifuge Centrifuge to Separate Soluble/Aggregated Protein lysis->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant western_blot Analyze Soluble RIPK1 via Western Blot collect_supernatant->western_blot analyze Plot Melt Curves & Assess Thermal Shift western_blot->analyze end End analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Selectivity and Off-Target Effects

This compound exhibits remarkable selectivity for RIPK1. When profiled against a large panel of over 450 kinases, it showed a high degree of specificity for RIPK1[9]. This monoselectivity is a key attribute, as off-target effects are a common concern with kinase inhibitors and can lead to unintended biological consequences and toxicity[26][27][28][29][30]. The Type III allosteric binding mode of this compound likely contributes to its high selectivity, as the targeted pocket is not conserved across the broader kinome[7]. While this compound itself is highly selective, it is crucial in drug development to assess any potential off-target activities that could arise, especially at higher concentrations[28].

Conclusion

This compound is a potent and highly selective allosteric inhibitor of RIPK1 kinase. Its mechanism of action involves binding to a unique pocket distinct from the ATP-binding site, which locks the kinase in an inactive conformation. This prevents the crucial autophosphorylation of S166, thereby blocking the downstream signaling cascade that leads to necroptotic cell death. The compound's efficacy has been demonstrated through a variety of robust biochemical and cellular assays. The detailed characterization of this compound's interaction with RIPK1 provides a solid foundation for its use as a chemical probe to study RIPK1 biology and for the development of therapeutics targeting inflammatory and degenerative diseases.

References

The Role of GSK481 in the Necroptosis Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and immunity. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). GSK481 has emerged as a highly potent and selective inhibitor of RIPK1, offering a valuable tool for dissecting the necroptosis signaling cascade and presenting a promising therapeutic avenue for diseases driven by necroptotic cell death. This technical guide provides an in-depth overview of the role of this compound in the necroptosis signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.

Introduction to Necroptosis

Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is typically activated when apoptosis is inhibited.[1][2] Unlike apoptosis, which is an immunologically silent process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, leading to an inflammatory response.[3] The core signaling pathway of necroptosis involves a cascade of protein interactions and phosphorylation events, primarily mediated by RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Dysregulation of necroptosis has been implicated in a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[4][5]

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[6][7] It was identified through DNA-encoded library screening and has been characterized as a highly potent and specific inhibitor of human RIPK1.[8][9]

Mechanism of Action

This compound functions as a Type III kinase inhibitor, binding to an allosteric pocket on the RIPK1 kinase domain.[10] This binding stabilizes an inactive conformation of the kinase, thereby preventing its autophosphorylation and subsequent activation.[9][10] A key event in the initiation of necroptosis is the phosphorylation of RIPK1 at serine 166 (S166) in humans.[4][7] this compound directly inhibits this phosphorylation event, effectively blocking the downstream signaling cascade that leads to necroptotic cell death.[7][11]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Assay Type Target Species IC50 / EC50 Reference
Biochemical Kinase AssayRIPK1Human1.3 nM[7]
RIPK1 S166 PhosphorylationWild-Type RIPK1Human2.8 nM[7][11]
Cellular Necroptosis Assay-Human (U937 cells)10 nM[7][11][12]
Fluorescence Polarization (FP) Binding AssayRIPK1Human29 nM (GSK'963, a related compound)[13][14]
RIPK1 Kinase Activity (ADP-Glo)RIPK1Human8 nM (GSK'963, a related compound)[14]
Cellular Necroptosis Assay-Mouse (L929 cells)>100-fold less potent than against human[4][6]
RIPK1 S166 PhosphorylationWild-Type RIPK1MouseIneffective[12]
RIPK1 S166 PhosphorylationMutant RIPK1Mouse18-110 nM[11]

Table 1: Potency of this compound and related compounds in various assays.

Kinase Panel Screen Number of Kinases Tested Concentration of this compound Result Reference
P33 Radiolabeled Assay>4501 µMComplete specificity for RIPK1[12]
KINOMEscan45610 µM (GSK3145095, a related compound)No inhibition of any kinase other than RIPK1[10]

Table 2: Kinase Selectivity Profile of this compound and a related compound.

The Necroptosis Signaling Pathway and the Role of this compound

The canonical necroptosis pathway is most commonly initiated by the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1. In the absence of caspase-8 activity, a signaling complex known as the necrosome is formed.

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits Caspase8_active Active Caspase-8 ComplexI->Caspase8_active Activates RIPK1 RIPK1 ComplexI->RIPK1 Deubiquitination Apoptosis Apoptosis Caspase8_active->Apoptosis Caspase8_inactive Inactive Caspase-8 (e.g., due to zVAD-fmk) Caspase8_inactive->RIPK1 Allows activation pRIPK1 p-RIPK1 (S166) RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 Recruits & Activates Necrosome Necrosome (RIPK1-RIPK3 complex) pRIPK1->Necrosome pRIPK3 p-RIPK3 RIPK3->pRIPK3 Autophosphorylation pRIPK3->Necrosome MLKL MLKL Necrosome->MLKL Recruits & Phosphorylates pMLKL p-MLKL MLKL->pMLKL pMLKL_oligomer p-MLKL Oligomerization & Translocation pMLKL->pMLKL_oligomer Membrane_disruption Plasma Membrane Disruption pMLKL_oligomer->Membrane_disruption Necroptosis Necroptosis Membrane_disruption->Necroptosis This compound This compound This compound->pRIPK1 Inhibits

Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.

Pathway Description:

  • Initiation: TNFα binds to TNFR1, leading to the formation of Complex I at the plasma membrane. This complex includes TRADD, TRAF2, cIAP1/2, and unphosphorylated RIPK1.[15][16]

  • Checkpoint: In the presence of active Caspase-8, RIPK1 is cleaved, and the cell undergoes apoptosis.[15][16] When Caspase-8 is inhibited (e.g., by viral proteins or chemical inhibitors like zVAD-fmk), the pathway switches to necroptosis.

  • Necrosome Formation: Deubiquitinated RIPK1 dissociates from Complex I and forms a cytosolic complex with RIPK3, known as the necrosome. This involves the interaction of their respective RIP Homology Interaction Motifs (RHIMs).[1][9]

  • Kinase Activation: Within the necrosome, RIPK1 undergoes autophosphorylation at Serine 166, leading to its activation.[7] Activated RIPK1 then phosphorylates and activates RIPK3.[9]

  • MLKL Phosphorylation and Oligomerization: Activated RIPK3 phosphorylates the pseudokinase MLKL.[9][16] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization.

  • Execution: The oligomerized, phosphorylated MLKL translocates to the plasma membrane, where it forms pores, leading to membrane disruption, release of cellular contents, and ultimately, necroptotic cell death.[16]

This compound's Point of Intervention: this compound directly inhibits the autophosphorylation and activation of RIPK1. By preventing the phosphorylation of RIPK1 at S166, this compound blocks the recruitment and activation of RIPK3, thereby halting the entire downstream necroptotic signaling cascade.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role and efficacy of this compound in the necroptosis pathway.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of purified RIPK1.[17]

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant human RIPK1 - Kinase Buffer - ATP - this compound serial dilutions Start->Prepare_Reagents Dispense Dispense Reagents into 384-well plate: - this compound/DMSO - RIPK1 enzyme Prepare_Reagents->Dispense Initiate_Reaction Initiate Kinase Reaction (Add ATP) Dispense->Initiate_Reaction Incubate_1 Incubate at RT (e.g., 1 hour) Initiate_Reaction->Incubate_1 Terminate_Reaction Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Terminate_Reaction Incubate_2 Incubate at RT (40 minutes) Terminate_Reaction->Incubate_2 Convert_ADP_to_ATP Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate_2->Convert_ADP_to_ATP Incubate_3 Incubate at RT (30-60 minutes) Convert_ADP_to_ATP->Incubate_3 Measure_Luminescence Measure Luminescence (Plate Reader) Incubate_3->Measure_Luminescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ RIPK1 Kinase Inhibition Assay.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., GST-tagged)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (U937 or HT-29 cells)

This cell-based assay measures the ability of this compound to protect cells from TNFα-induced necroptosis.[12][17]

Materials:

  • Human monocytic U937 cells or human colon adenocarcinoma HT-29 cells

  • Cell culture medium (e.g., RPMI-1640 or McCoy's 5A with 10% FBS)

  • Human TNFα

  • SMAC mimetic (e.g., Birinapant or BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Seed U937 or HT-29 cells into a 96-well plate and allow them to adhere (for HT-29) or stabilize overnight.

  • Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNFα, a SMAC mimetic, and z-VAD-fmk (TSZ).

  • Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Calculate the percent protection for each this compound concentration and determine the EC50 value.

Western Blot for Phosphorylated MLKL (pMLKL)

This assay detects the phosphorylation of MLKL, a key downstream event in the necroptosis pathway, and assesses the inhibitory effect of this compound.[8][18]

Materials:

  • Cells treated to induce necroptosis (as in 4.2) with and without this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLKL (e.g., pS358 for human), anti-total-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane for total MLKL and the loading control to ensure equal protein loading.

Immunoprecipitation of RIPK1-containing Complexes

This protocol allows for the isolation of RIPK1 and its interacting partners (e.g., in Complex I or the necrosome) to study the effects of this compound on complex formation and post-translational modifications.[19][20]

Materials:

  • Cells treated to induce necroptosis with and without this compound

  • Lysis buffer (e.g., NP-40 based buffer with protease and phosphatase inhibitors)

  • Anti-RIPK1 antibody or antibody against a tagged version of RIPK1

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or SDS-PAGE sample buffer

Procedure:

  • Lyse the treated cells and pre-clear the lysate to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.

  • Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluates by Western blotting for RIPK1, p-RIPK1, RIPK3, and other proteins of interest.

Conclusion

This compound is a powerful and specific chemical probe for studying the role of RIPK1 in the necroptosis signaling pathway. Its ability to potently inhibit RIPK1 kinase activity provides a valuable tool for researchers investigating the molecular mechanisms of necroptosis and its involvement in various diseases. The detailed protocols and pathway diagrams provided in this technical guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting RIPK1-mediated necroptosis. As research in this field progresses, inhibitors like this compound will be instrumental in translating our understanding of necroptosis into novel therapeutic strategies for a range of inflammatory and degenerative diseases.

References

GSK481: A Potent and Selective Chemical Probe for Interrogating RIPK1 Kinase Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and a programmed form of necrosis known as necroptosis.[1][2][3] The kinase activity of RIPK1 is a key driver in these processes, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[2][4] To accurately dissect the biological functions of RIPK1, potent, selective, and well-characterized chemical probes are indispensable. GSK481 is a benzo[b][5][6]oxazepin-4-one that serves as a highly potent and specific inhibitor of RIPK1 kinase, enabling detailed investigation of its roles in cellular life and death decisions.[5][7][8]

This guide provides a comprehensive overview of this compound, including its mechanism of action, potency, selectivity, and detailed protocols for its application in key experimental assays.

Mechanism of Action and Biochemical Profile

This compound functions as a Type III, ATP-competitive inhibitor of RIPK1.[7][9] It binds to an allosteric pocket at the back of the ATP-binding site, a mechanism that contributes to its high degree of selectivity over other kinases.[7] This specific interaction prevents the autophosphorylation of RIPK1 at Serine 166, a critical step for its activation and the subsequent recruitment and phosphorylation of downstream effectors like RIPK3 and MLKL in the necroptotic pathway.[4][5]

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency against human RIPK1 in both biochemical and cellular assays. A key characteristic of this compound is its species-specific activity, showing significantly higher potency for primate RIPK1 compared to non-primate orthologs.[10]

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/Cell LineSpeciesIC50 (nM)Reference
Biochemical Kinase AssayRIPK1Human1.3[5][11]
Ser166 AutophosphorylationWild-Type RIPK1Human2.8[5]
Cellular Necroptosis AssayU937 CellsHuman10[5][9]
Ser166 AutophosphorylationWild-Type RIPK1MouseIneffective[9]
Ser166 AutophosphorylationMutant RIPK1Mouse18 - 110[5]

Table 2: Species Selectivity of this compound

SpeciesPotency ComparisonReference
HumanHigh Potency[10]
Cynomolgus MonkeyApproximately equivalent to Human[10]
Non-primate (e.g., Mouse, Rat)>100-fold less potent than Human[10]

RIPK1 Signaling Pathway and this compound Inhibition

Upon stimulation by ligands such as Tumor Necrosis Factor alpha (TNFα), RIPK1 is recruited to the TNFR1 receptor complex (Complex I), where it is ubiquitinated.[3][4] This can lead to the activation of the NF-κB survival pathway. Alternatively, deubiquitination of RIPK1 can lead to the formation of cytosolic death-inducing complexes: Complex IIa (with FADD and Caspase-8) leading to apoptosis, or, if Caspase-8 is inhibited, the necrosome (Complex IIb, with RIPK3 and MLKL) leading to necroptosis.[2][4] this compound's inhibition of RIPK1 kinase activity specifically blocks the pathways leading to apoptosis and necroptosis that are dependent on this catalytic function.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex_I TNFR1->Complex_I Recruits TRADD, TRAF2, cIAP1/2, RIPK1 RIPK1_Kinase_Active RIPK1_Kinase_Active Complex_I->RIPK1_Kinase_Active Deubiquitination & Autophosphorylation NFkB_Activation NFkB_Activation Complex_I->NFkB_Activation K63-linked Ubiquitination Complex_IIa Complex_IIa RIPK1_Kinase_Active->Complex_IIa Forms Complex IIa (RIPK1, FADD, Casp8) Necrosome Necrosome RIPK1_Kinase_Active->Necrosome Forms Necrosome (Casp8 inhibited) (RIPK1, RIPK3, MLKL) This compound This compound This compound->RIPK1_Kinase_Active Inhibits Apoptosis Apoptosis Necroptosis Necroptosis Complex_IIa->Apoptosis Necrosome->Necroptosis

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe.

This assay biochemically quantifies the activity of this compound by measuring the amount of ADP produced by the kinase reaction.[12]

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well, white)

  • Plate reader with luminescence detection capability

Methodology:

  • Prepare Kinase Reaction: In each well of the assay plate, combine the RIPK1 enzyme, substrate, and kinase buffer.

  • Add Inhibitor: Add serial dilutions of this compound (typically in DMSO, with a final DMSO concentration ≤1%) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect: Add Kinase Detection Reagent. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value.

This cell-based assay measures the ability of this compound to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.[5][13]

Materials:

  • U937 cells

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Human TNFα

  • Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-Oph)

  • This compound (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom, white-walled plates

  • Plate reader with luminescence detection capability

Methodology:

  • Cell Plating: Seed U937 cells into the 96-well plates at an optimized density (e.g., 2 x 10^4 cells/well) and allow them to attach or acclimate.

  • Compound Pre-treatment: Add serial dilutions of this compound to the appropriate wells. Incubate for 30-60 minutes at 37°C.

  • Induce Necroptosis: Add a combination of TNFα (e.g., 100 ng/mL) and a caspase inhibitor like QVD-Oph (e.g., 25 µM) to the wells.[13] Include control wells (untreated cells, cells with TNFα/QVD-Oph only).

  • Incubation: Incubate the plates for 19-21 hours at 37°C in a CO2 incubator.[13]

  • Measure Viability: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Read Luminescence: After a brief incubation to stabilize the signal, measure luminescence. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.

  • Data Analysis: Normalize the data to controls and plot the percent cell viability against the this compound concentration. Determine the IC50 value from the dose-response curve.

Experimental and Logical Workflows

Visualizing workflows ensures a systematic approach to probe characterization and use.

The validation of a chemical probe like this compound follows a logical progression from biochemical characterization to cellular and in vivo validation.

Chemical_Probe_Workflow start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node A Initial Hit Identification (e.g., DNA-Encoded Library Screen) B Biochemical Characterization A->B Lead Optimization C Potency (IC50) Selectivity (Kinase Panel) B->C D Cellular Activity Assay (e.g., Necroptosis Assay) C->D Potent & Selective? E Cellular Potency (IC50) On-Target Effect D->E F Target Engagement Assay (e.g., TEAR1) E->F Cell Active? G Confirms Binding in Cells F->G H In Vivo Model Study (If PK properties allow) G->H Target Engaged? I Validated Chemical Probe for RIPK1 H->I In Vivo Efficacy?

Caption: A generalized workflow for the characterization of a chemical probe.

This diagram outlines the specific steps for executing the cell-based assay described in Protocol 2.

Cellular_Assay_Workflow step_node step_node input_node input_node output_node output_node A Seed U937 cells in 96-well plate B Pre-treat with serial dilutions of this compound A->B C Add TNFα + z-VAD-FMK B->C D Incubate for 19-21 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis: IC50 Determination F->G cells U937 Cells cells->A This compound This compound This compound->B inducers TNFα/z-VAD inducers->C

Caption: Experimental workflow for the U937 cellular necroptosis assay.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective chemical probe for studying the kinase function of human RIPK1. Its primary limitations are its poor pharmacokinetic properties and its significantly lower potency against rodent RIPK1, which restricts its use in wild-type animal models.[4][9] Despite this, this compound has been an invaluable tool for in vitro and cell-based studies, confirming the therapeutic hypothesis of RIPK1 kinase inhibition. Furthermore, the benzo[b][5][6]oxazepin-4-one scaffold of this compound served as the foundation for the development of clinically investigated RIPK1 inhibitors, such as GSK2982772, highlighting the critical role of high-quality chemical probes in drug discovery.[4][8] Researchers using this compound should remain mindful of its species selectivity and employ it within the appropriate experimental contexts to generate robust and reliable data on the multifaceted roles of RIPK1.

References

The Core of Selectivity and Potency: An In-depth Technical Guide to GSK481

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GSK481, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is intended to support research and development efforts by providing detailed data on its potency, selectivity, and the experimental methodologies used for its characterization.

Introduction

This compound is a small molecule inhibitor that targets the kinase activity of RIPK1, a critical regulator of inflammation and cell death pathways.[1][2] Identified through DNA-encoded library screening, this compound belongs to the benzo[b][1][3]oxazepin-4-one chemical series.[4] Its high potency and remarkable selectivity for RIPK1 make it a valuable tool for studying the physiological and pathological roles of RIPK1-mediated signaling. This document summarizes the key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.

Data Presentation

The potency and cellular activity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Potency of this compound against RIPK1
TargetAssay FormatIC₅₀ (nM)SpeciesReference(s)
RIPK1Biochemical Kinase Assay1.3Human[5]
pS166 RIPK1Cellular Assay2.8Human[5][6]
RIPK1Fluorescence Polarization (FP)10Human
Table 2: Cellular Activity of this compound
Cell LineAssay TypeIC₅₀ (nM)SpeciesReference(s)
U937Cellular Necroptosis Assay10Human[5]
JurkatRIP3 Up-regulation300 (effective concentration)Human[5]
Table 3: Selectivity Profile of this compound

This compound has been reported to exhibit exceptional selectivity for RIPK1. While the complete raw data from a full kinase panel screening is not publicly available in the provided search results, the primary literature states that this compound was profiled against a panel of over 450 kinases and demonstrated complete monokinase selectivity.[6] A related compound from the same chemical series, GSK'963, was tested against 339 kinases at a concentration of 10 µM and showed less than 50% inhibition for all other kinases tested, highlighting the selective nature of this chemical scaffold.

Signaling Pathways

This compound primarily targets the kinase activity of RIPK1, a key signaling node in the Tumor Necrosis Factor (TNF)-alpha induced necroptosis pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to cell survival, apoptosis, or necroptosis. In the context of necroptosis, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which executes necroptotic cell death. This compound inhibits the autophosphorylation of RIPK1 at Serine 166, a critical step for its kinase activation and the subsequent downstream signaling leading to necroptosis.[5]

G cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_cytoplasm Cytoplasm cluster_execution Execution TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Activation (pS166) MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Pore Formation TNFa TNFα TNFa->TNFR1 Binding This compound This compound This compound->RIPK1 Inhibition

TNF-α Induced Necroptosis Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are synthesized from general procedures described in the provided search results for similar assays.

RIPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP solution

  • This compound (or test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 50 nL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X kinase/substrate solution by diluting RIPK1 enzyme and MBP substrate in Kinase Reaction Buffer.

  • Add 2.5 µL of the 2X kinase/substrate solution to each well.

  • Prepare a 2X ATP solution in Kinase Reaction Buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.

Cellular Necroptosis Assay in U937 Cells

This assay measures the ability of this compound to protect U937 cells from TNF-α-induced necroptosis.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Human TNF-α

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • This compound (or test compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the diluted this compound or vehicle control for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader to determine cell viability.

  • Calculate the percent protection conferred by this compound relative to the vehicle-treated, necroptosis-induced control and determine the IC₅₀ value.

Western Blot for Phospho-RIPK1 (Ser166)

This method is used to detect the phosphorylation of RIPK1 at Serine 166 in response to a stimulus and its inhibition by this compound.

Materials:

  • HT-29 or other suitable cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against phospho-RIPK1 (Ser166)

  • Primary antibody against total RIPK1

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Plate cells and treat with this compound followed by a necroptosis-inducing stimulus (e.g., TNF-α, SMAC mimetic, and Z-VAD-FMK) for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a BCA or Bradford assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total RIPK1 and a loading control to normalize the data.

Mandatory Visualizations

Experimental Workflow for Potency and Selectivity Profiling

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling A RIPK1 Kinase Assay (e.g., ADP-Glo) B IC50 Determination A->B C Necroptosis Assay (U937 or HT-29 cells) B->C D IC50 Determination C->D E pS166 RIPK1 Western Blot D->E F Kinase Panel Screen (>450 kinases) E->F G Selectivity Assessment F->G End End G->End Start Start Start->A

Experimental workflow for characterizing this compound.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase. The data and protocols presented in this guide provide a foundational understanding of its biochemical and cellular activities. Its specificity makes it an excellent chemical probe to investigate the roles of RIPK1 in various biological processes and disease models. Further research and publication of comprehensive selectivity data will continue to refine the understanding of this important research tool.

References

The Role of GSK481 in Target Validation for Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for target validation in cancer cell lines. This document outlines the critical role of RIPK1 in cancer signaling, presents methodologies for assessing target engagement and downstream effects, and offers a framework for interpreting data to validate RIPK1 as a therapeutic target in specific cancer contexts.

Introduction to RIPK1 in Cancer

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that has emerged as a critical regulator of cellular stress responses, inflammation, and cell death pathways.[1] Its function is highly context-dependent, acting as a key signaling node that can either promote cell survival or induce cell death through apoptosis or necroptosis.[2][3]

In the context of cancer, RIPK1 has a dual role. Its scaffolding function can lead to the activation of the NF-κB pathway, promoting cell survival, proliferation, and inflammation, which can contribute to tumor progression.[2][4] Conversely, the kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that can eliminate apoptosis-resistant cancer cells.[5][6] This dual functionality makes RIPK1 a compelling, albeit complex, target for cancer therapy. The central hypothesis for targeting RIPK1 with an inhibitor like this compound is that in certain cancer cells dependent on the pro-survival NF-κB signaling mediated by RIPK1's scaffolding function, its inhibition will lead to cell death or sensitization to other therapies.

This compound is a highly potent and selective RIPK1 kinase inhibitor with a reported IC50 of 1.3 nM in biochemical assays and 10 nM in a U937 cellular assay.[7] It serves as a valuable tool compound for elucidating the role of RIPK1 kinase activity in cancer cell lines and for validating RIPK1 as a therapeutic target.

Signaling Pathways Involving RIPK1

The primary signaling pathway modulated by this compound is the TNFα-induced pathway, which can diverge to promote either cell survival or cell death. Understanding this pathway is crucial for designing and interpreting target validation studies.

TNFα-Induced RIPK1 Signaling

Upon binding of TNFα to its receptor, TNFR1, a membrane-bound signaling complex known as Complex I is formed. This complex includes TRADD, TRAF2, cIAPs, and RIPK1. Within Complex I, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit and activate the IKK complex, leading to NF-κB activation and the transcription of pro-survival genes. When RIPK1's kinase activity is inhibited by this compound, the downstream signaling cascade is altered.

If caspase-8 is active, deubiquitinated RIPK1 can form a cytosolic complex (Complex IIa) with FADD and pro-caspase-8, leading to caspase-8 activation and apoptosis. If caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their RHIM domains to form the necrosome (Complex IIb).[2] This leads to the phosphorylation of MLKL by RIPK3, causing MLKL to oligomerize and translocate to the plasma membrane, ultimately resulting in necroptotic cell death.[6]

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI RIPK1_ub Ub-RIPK1 ComplexI->RIPK1_ub ComplexIIa Complex IIa (RIPK1, FADD, Pro-caspase-8) ComplexI->ComplexIIa Deubiquitination ComplexIIb Necrosome (Complex IIb) (RIPK1, RIPK3) ComplexI->ComplexIIb Deubiquitination Caspase-8 inactive IKK IKK Complex RIPK1_ub->IKK NFkB NF-κB IKK->NFkB ProSurvival Pro-survival Genes NFkB->ProSurvival Caspase8 Active Caspase-8 ComplexIIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis pMLKL p-MLKL ComplexIIb->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->ComplexIIa This compound->ComplexIIb

Caption: TNFα-induced RIPK1 signaling leading to cell survival or cell death.

Experimental Protocols for Target Validation

Validating RIPK1 as a target in a specific cancer cell line using this compound involves a series of experiments to demonstrate target engagement, downstream pathway modulation, and a cellular phenotype.

Target Engagement: RIPK1 Phosphorylation Assay

Objective: To confirm that this compound inhibits the kinase activity of RIPK1 in cancer cells. This is typically measured by assessing the autophosphorylation of RIPK1 at Serine 166.

Methodology:

  • Cell Culture: Plate cancer cell lines of interest (e.g., U937, Jurkat, or other relevant lines) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.

  • Stimulation: Induce necroptosis by treating cells with a combination of TNFα (e.g., 20 ng/mL), a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM), and a SMAC mimetic (e.g., LCL-161, 1 µM) for a specified time (e.g., 1-4 hours).

  • Lysis: Harvest cells and prepare protein lysates using a lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-RIPK1 (Ser166) and total RIPK1. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Analysis: Quantify band intensities to determine the concentration-dependent inhibition of RIPK1 phosphorylation by this compound.

Pathway Modulation: NF-κB Activity Assay

Objective: To assess the effect of RIPK1 inhibition on the pro-survival NF-κB pathway.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with this compound as described above.

  • Stimulation: Stimulate the NF-κB pathway with TNFα (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Western Blotting for IκBα Phosphorylation: Prepare cell lysates and perform Western blotting using antibodies against phospho-IκBα and total IκBα. A decrease in phospho-IκBα indicates inhibition of the NF-κB pathway.

  • Reporter Assay (Optional): For a more quantitative readout, use a cell line stably expressing an NF-κB-driven luciferase or fluorescent reporter. Measure reporter activity after treatment with this compound and stimulation with TNFα.

Phenotypic Assays: Cell Viability and Apoptosis/Necroptosis Assays

Objective: To determine the effect of RIPK1 inhibition on cancer cell viability and to distinguish between different modes of cell death.

Methodology:

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Plate cells in 96-well plates.

    • Treat with a dose range of this compound for 24, 48, and 72 hours.

    • Measure cell viability using a luminescence-based assay that quantifies ATP levels.

    • Calculate IC50 values to determine the potency of this compound in different cell lines.

  • Apoptosis vs. Necroptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • Treat cells with this compound, with or without a necroptosis stimulus (TNFα + z-VAD-FMK).

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry.

      • Annexin V positive, PI negative cells are undergoing apoptosis.

      • Annexin V positive, PI positive cells are in late apoptosis or necroptosis.

      • Annexin V negative, PI positive cells are primarily undergoing necroptosis.

    • Co-treatment with a pan-caspase inhibitor (z-VAD-FMK) can help to isolate the necroptotic phenotype.

Target_Validation_Workflow Start Hypothesis: RIPK1 is a target in a cancer cell line Target_Engagement Target Engagement (p-RIPK1 Western Blot) Start->Target_Engagement Pathway_Modulation Pathway Modulation (NF-κB Activity Assay) Target_Engagement->Pathway_Modulation Phenotypic_Effect Phenotypic Effect (Cell Viability/Death Assays) Pathway_Modulation->Phenotypic_Effect Data_Analysis Data Analysis & Interpretation Phenotypic_Effect->Data_Analysis Validation Target Validated Data_Analysis->Validation Consistent with hypothesis No_Validation Target Not Validated Data_Analysis->No_Validation Inconsistent with hypothesis

Caption: A logical workflow for RIPK1 target validation using this compound.

Data Presentation and Interpretation

Quantitative data from target validation studies should be presented in a clear and structured format to allow for easy comparison across cell lines and experimental conditions.

In Vitro Activity of this compound and Related RIPK1 Inhibitors

While comprehensive data for this compound across a wide range of cancer cell lines is not publicly available, the following table summarizes known IC50 values for this compound and the related clinical candidate GSK3145095 to provide a reference for its potency.

CompoundAssayCell LineIC50 (nM)Reference
This compound RIPK1 Kinase Activity (biochemical)-1.3[7]
This compound Ser166 Phosphorylation (human RIPK1)HEK293T (overexpression)2.8[7]
This compound Necroptosis InhibitionU93710[7]
GSK3145095 RIPK1 Kinase Activity (ADP-Glo)-6.3[5]
GSK3145095 Necroptosis Inhibition (LDH release)Primary Human Neutrophils0.5[5]
GSK3145095 Necroptosis Inhibition (Cell Viability)Primary Human Neutrophils1.6[5]
Representative Cell Viability Data for a RIPK1 Inhibitor (Necrostatin-1)

The following table provides illustrative data for Necrostatin-1, another well-characterized RIPK1 inhibitor, in various cancer cell lines. This data can serve as a guide for the expected range of activities when testing a RIPK1 inhibitor.

Cell LineCancer TypeAssayIC50 / EC50 (µM)Reference
JurkatT-cell LeukemiaNecroptosis Inhibition0.49[8]
HT-29Colorectal AdenocarcinomaNecroptosis Inhibition> 10[8]
HT-29Antiproliferative Activity> 50[8]
Huh7Hepatocellular CarcinomaFerroptosis Inhibition (off-target)- (reverses ferroptosis)[9]
SK-HEP-1Hepatocellular CarcinomaFerroptosis Inhibition (off-target)- (reverses ferroptosis)[9]

Interpretation: The data indicates that the primary effect of RIPK1 inhibition is often the prevention of necroptosis rather than direct antiproliferative activity in many cancer cell lines when used as a single agent. The therapeutic potential may lie in inducing necroptosis in apoptosis-resistant tumors or in combination with other agents.

Conclusion

This compound is a valuable pharmacological tool for the validation of RIPK1 as a therapeutic target in cancer. A systematic approach involving target engagement, pathway modulation, and phenotypic assays is essential to elucidate the specific role of RIPK1 in different cancer cell lines. The dual nature of RIPK1 signaling necessitates careful experimental design and data interpretation to determine whether its inhibition will be beneficial in a given cancer context. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute robust target validation studies for RIPK1 in oncology.

References

The Dual Role of GSK481 in Apoptosis and Necroptosis: A Technical Guide for In-Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for use in in-vitro studies of apoptosis and necroptosis. This document outlines the core mechanisms of this compound, detailed experimental protocols for its application, and a summary of its quantitative effects on cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1, a critical regulator of cellular life and death decisions.[1][2] By inhibiting RIPK1, this compound can modulate the cellular response to various stimuli, pushing the cell towards either apoptosis or survival by blocking the necroptotic pathway. Its high potency and selectivity make it an invaluable tool for dissecting the intricate signaling cascades that govern programmed cell death.

Mechanism of Action

This compound functions as a competitive inhibitor of RIPK1 kinase activity.[3] In the complex signaling network initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 acts as a central node. When caspases, particularly Caspase-8, are active, RIPK1 is cleaved, leading to apoptosis. However, when Caspase-8 is inhibited, RIPK1 can become phosphorylated and initiate a downstream signaling cascade involving RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), culminating in necroptosis, a form of programmed necrosis.[4] this compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the necroptotic pathway.[2] This inhibition can redirect the cellular fate towards apoptosis when necroptosis is blocked.[2][5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various in-vitro systems, providing a reference for experimental design.

Target Assay Type Species IC50 (nM) Reference
RIPK1 KinaseBiochemical AssayHuman1.3[2]
RIPK1 S166 PhosphorylationCellular Assay (HEK293T)Human2.8[2]
Necroptosis InhibitionCellular Assay (U937 cells)Human10[2]
Necroptosis InhibitionCellular Assay (L929 cells)Mouse1300[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of apoptosis and necroptosis and the role of this compound.

cluster_extrinsic Extrinsic Apoptosis Pathway TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Complex I Complex I TNFR1->Complex I Complex IIa Complex IIa (TRADD, FADD, pro-Caspase-8) Complex I->Complex IIa Caspase-8 Active Caspase-8 Complex IIa->Caspase-8 Caspase-3 Active Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Fig. 1: Extrinsic Apoptosis Signaling Pathway.

cluster_necroptosis Necroptosis Pathway and this compound Inhibition TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Complex IIb Complex IIb (RIPK1, RIPK3) TNFR1->Complex IIb zVAD-fmk z-VAD-fmk Caspase-8_inactive Inactive Caspase-8 zVAD-fmk->Caspase-8_inactive p-RIPK1 p-RIPK1 Complex IIb->p-RIPK1 p-RIPK3 p-RIPK3 p-RIPK1->p-RIPK3 p-MLKL p-MLKL (oligomerization) p-RIPK3->p-MLKL Necroptosis Necroptosis p-MLKL->Necroptosis This compound This compound This compound->p-RIPK1

Fig. 2: Necroptosis Pathway and this compound Inhibition Point.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to study apoptosis and necroptosis using this compound.

Experimental Workflow: Induction and Analysis of Apoptosis vs. Necroptosis

cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat, L929, U937) Treatment_Groups 2. Treatment Groups Cell_Culture->Treatment_Groups Apoptosis_Induction Apoptosis Induction (e.g., TNFα + CHX) Treatment_Groups->Apoptosis_Induction Necroptosis_Induction Necroptosis Induction (e.g., TNFα + z-VAD-fmk) Treatment_Groups->Necroptosis_Induction Incubation 3. Incubation Apoptosis_Induction->Incubation GSK481_Treatment This compound Pre-treatment Necroptosis_Induction->GSK481_Treatment GSK481_Treatment->Incubation Analysis 4. Analysis Incubation->Analysis Viability_Assay Cell Viability Assay (e.g., LDH, PI Staining) Analysis->Viability_Assay Western_Blot Western Blot (p-RIPK1, p-MLKL, Caspase-3) Analysis->Western_Blot

Fig. 3: General Experimental Workflow.
Protocol 1: Induction of Apoptosis and Necroptosis in Jurkat Cells

This protocol outlines the induction of apoptosis and necroptosis in the Jurkat T-cell line.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Human TNFα (recombinant)

  • Cycloheximide (CHX)

  • z-VAD-fmk (pan-caspase inhibitor)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.

  • This compound Pre-treatment (for necroptosis inhibition groups): Pre-treat cells with the desired concentration of this compound (e.g., 300 nM) for 2 hours.[2]

  • Induction of Apoptosis: Add TNFα (e.g., 100 ng/mL) and Cycloheximide (e.g., 10 µg/mL) to the designated wells.[7][8]

  • Induction of Necroptosis: Add TNFα (e.g., 100 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the designated wells.[9]

  • Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours).

  • Analysis: Proceed with cell viability assays and/or Western blot analysis.

Protocol 2: Cell Viability Assessment by LDH Release Assay

This assay quantifies necroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.

Materials:

  • Treated cell culture supernatant

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Plate reader

Procedure:

  • Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Perform LDH Assay: Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.

  • Measure Absorbance: Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol details the detection of key apoptosis and necroptosis markers by Western blotting.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RIPK1 (Ser166), anti-phospho-MLKL, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.[4]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a powerful and specific tool for the in-vitro investigation of apoptosis and necroptosis. By selectively inhibiting RIPK1 kinase activity, researchers can effectively dissect the molecular mechanisms that determine cell fate. The protocols and data presented in this guide provide a solid foundation for designing and executing experiments to explore the complex interplay between these two fundamental cellular processes. Consistent cell culture practices and careful optimization of reagent concentrations and incubation times are crucial for obtaining reliable and reproducible results.

References

Preclinical Profile of GSK481: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent and Selective RIP1 Kinase Inhibitor

This technical guide provides a comprehensive overview of the preclinical research findings and data on GSK481, a highly potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. This compound has been instrumental in elucidating the role of RIP1 kinase in necroptosis and inflammation, serving as a critical tool for target validation in the development of novel therapeutics for inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of this compound's biochemical and cellular activity, experimental methodologies, and its place in the broader context of RIP1 kinase inhibition.

Core Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its potency and selectivity.

Table 1: Biochemical Potency of this compound
TargetAssay FormatSpeciesIC50 (nM)Reference
RIP1 KinaseADP-GloHuman1.3[1]
RIP1 Kinase (pSer166)Cellular (HEK293T)Human (Wild-Type)2.8[1][2]
RIP1 Kinase (pSer166)Cellular (HEK293T)Mouse (Mutants)18 - 110[1]
Table 2: Cellular Potency of this compound
Cell LineAssay TypeSpeciesIC50 (nM)Reference
U937Necroptosis AssayHuman10[1][3]
Table 3: Kinase Selectivity of this compound

This compound has demonstrated exceptional selectivity for RIP1 kinase. When profiled against a panel of over 450 other kinases, this compound showed complete specificity for RIP1.[2][3] This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for studying RIP1-specific biology.

Note: A detailed kinase selectivity panel with percentage inhibition values was not publicly available in the reviewed literature. The primary research article by Harris et al. (2016) would be the definitive source for this data.

Table 4: Pharmacokinetic Profile of this compound

This compound has been reported to have suboptimal pharmacokinetic properties, which has limited its utility in in vivo studies.[4][5] Consequently, it served as a starting point for the development of optimized compounds with improved pharmacokinetic profiles, such as GSK2982772.[4][5]

Note: Specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in preclinical species were not detailed in the publicly accessible literature. The original publication by Harris et al. (2016) is the likely source of this quantitative data.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

RIP1 Kinase Inhibition Assay (ADP-Glo™)

The biochemical potency of this compound against RIP1 kinase was determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human RIP1 kinase domain

  • This compound (or test compound)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Add RIP1 kinase to the assay plate containing kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIP1.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Necroptosis Assay (U937 Cells)

The cellular potency of this compound was assessed by its ability to inhibit TNF-α-induced necroptosis in the human monocytic cell line, U937.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (or test compound)

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Protocol:

  • Seed U937 cells in 96-well plates at a density of approximately 5 x 10⁴ cells per well.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells with the diluted this compound or vehicle control for 1 hour at 37°C.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 10 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM). The caspase inhibitor is included to block apoptosis and drive the cells towards necroptosis.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plates to room temperature.

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of cell death for each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Mandatory Visualizations

TNF-α Induced Necroptosis Signaling Pathway and this compound Inhibition

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-survival/Pro-inflammatory) cluster_necrosome Necrosome (Complex IIb) cluster_execution Execution TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNF-α TNFa->TNFR1 Binding & Trimerization TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIP1_ub RIP1 (Ub) cIAP1_2->RIP1_ub Ubiquitination RIP1_deub RIP1 (de-Ub) RIP1_ub->RIP1_deub Deubiquitination (e.g., CYLD) RIP1_deub->RIP1_deub RIP3 RIP3 RIP1_deub->RIP3 Recruitment & Activation RIP3->RIP1_deub Phosphorylation MLKL MLKL RIP3->MLKL Recruitment & Phosphorylation MLKL_p p-MLKL (Oligomerization) MLKL->MLKL_p This compound This compound This compound->RIP1_deub Inhibition Membrane_Disruption Membrane Disruption MLKL_p->Membrane_Disruption Inflammation Inflammation Membrane_Disruption->Inflammation

Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.

Experimental Workflow for Determining this compound Potency

Experimental_Workflow cluster_biochemical Biochemical Potency (IC50) cluster_cellular Cellular Potency (IC50) B1 Prepare serial dilutions of this compound B2 Incubate RIP1 kinase with this compound B1->B2 B3 Initiate reaction with ATP B2->B3 B4 Measure ADP production (ADP-Glo) B3->B4 B5 Calculate IC50 B4->B5 C1 Seed U937 cells C2 Pre-treat cells with this compound C1->C2 C3 Induce necroptosis (TNF-α/SM/zVAD) C2->C3 C4 Measure cell viability C3->C4 C5 Calculate IC50 C4->C5

Caption: Workflow for determining the biochemical and cellular potency of this compound.

References

Methodological & Application

Application Notes and Protocols for GSK481: A Potent Inhibitor of RIPK1 Ser166 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation, apoptosis, and necroptosis.[1][2] This document provides detailed application notes and protocols for utilizing this compound to specifically inhibit the autophosphorylation of RIPK1 at serine 166 (Ser166), a key step in the activation of its kinase-dependent functions.[3][4] These guidelines will assist researchers in studying the downstream consequences of RIPK1 kinase inhibition in various cellular models.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular signaling pathways initiated by death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[5][6] RIPK1 can function as a scaffold in pro-survival signaling or, through its kinase activity, can trigger programmed cell death pathways, including apoptosis and necroptosis. The autophosphorylation of RIPK1 at Ser166 is a crucial event for its kinase activation and the subsequent induction of cell death and inflammation.[3][4][7]

This compound is a potent and specific small molecule inhibitor of RIPK1 kinase activity.[8] It has been shown to effectively block Ser166 phosphorylation, thereby preventing the execution of RIPK1-mediated necroptosis and inflammation.[1][2] This makes this compound a valuable tool for dissecting the roles of RIPK1 kinase activity in various physiological and pathological processes.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the RIPK1 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group to its substrates, including the autophosphorylation site at Ser166. Inhibition of Ser166 phosphorylation prevents the conformational changes required for RIPK1 to interact with and phosphorylate its downstream targets, such as RIPK3 and MLKL, thereby blocking the necroptotic signaling cascade.

Below is a diagram illustrating the signaling pathway and the point of inhibition by this compound.

RIPK1_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 RIPK1 RIPK1 Complex_I->RIPK1 pRIPK1_S166 p-RIPK1 (Ser166) RIPK1->pRIPK1_S166 Autophosphorylation Necrosome Necrosome (RIPK1, RIPK3, MLKL) pRIPK1_S166->Necrosome This compound This compound This compound->RIPK1 Necroptosis Necroptosis Necrosome->Necroptosis

Caption: TNFα-induced RIPK1 signaling pathway and inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been determined in various assays. The following table summarizes key quantitative data for easy comparison.

ParameterSpecies/Cell LineValueReference
IC50 (RIP1 Kinase)-1.3 nM[2]
IC50 (inhibition of Ser166 phosphorylation)Human (wild-type RIP1)2.8 nM[1][2]
IC50 (cellular assay)U937 cells10 nM[2][9]
IC50 (inhibition of Ser166 phosphorylation)Mouse (RIP1 mutants)18-110 nM[2]

Experimental Protocols

Protocol 1: In Vitro Inhibition of RIPK1 Ser166 Phosphorylation in Cultured Cells

This protocol describes a general method for treating cultured cells with this compound and assessing the inhibition of RIPK1 Ser166 phosphorylation by Western blotting.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture medium appropriate for the cell line

  • Cell line known to express RIPK1 (e.g., HT-29, Jurkat, U937)

  • Inducer of necroptosis (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166) monoclonal antibody[10]

    • Mouse or rabbit anti-total RIPK1 antibody

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Workflow:

Experimental_Workflow Cell_Seeding 1. Seed cells GSK481_Prep 2. Prepare this compound stock solution Cell_Seeding->GSK481_Prep Pretreatment 3. Pretreat cells with this compound GSK481_Prep->Pretreatment Induction 4. Induce necroptosis Pretreatment->Induction Lysis 5. Lyse cells Induction->Lysis Quantification 6. Quantify protein concentration Lysis->Quantification Western_Blot 7. Western Blot Analysis Quantification->Western_Blot

Caption: General workflow for assessing this compound-mediated inhibition of RIPK1 phosphorylation.

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C.[8]

  • Pre-treatment with this compound:

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Necroptosis:

    • Prepare a solution of the necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK) in cell culture medium.

    • Add the inducing agents to the cells, maintaining the respective this compound or vehicle concentrations.

    • Incubate for the desired time period (e.g., 4-8 hours). This should be optimized for the specific cell line and inducers used.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 2: Immunoprecipitation of RIPK1 to Assess Ser166 Phosphorylation

For a more sensitive and specific detection of Ser166 phosphorylation, immunoprecipitation of RIPK1 can be performed prior to Western blotting.

Materials:

  • All materials from Protocol 1

  • Anti-RIPK1 antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Cell Treatment and Lysis: Follow steps 1-5 from Protocol 1.

  • Pre-clearing the Lysate (Optional): Add protein A/G beads to the cell lysate and incubate for 30 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-RIPK1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic rack or by centrifugation.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in Laemmli buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

    • Collect the supernatant after centrifugation or using a magnetic rack.

  • Western Blot Analysis: Proceed with step 7 from Protocol 1, loading the eluted samples for SDS-PAGE.

Troubleshooting

  • No or weak phospho-RIPK1 signal:

    • Ensure the necroptosis induction conditions are optimal for your cell line.

    • Confirm the activity of the inducing agents.

    • Check the specificity and concentration of the phospho-RIPK1 (Ser166) antibody.

    • Increase the amount of protein loaded or perform immunoprecipitation.

  • High background in Western blot:

    • Optimize blocking conditions (time, blocking agent).

    • Increase the number and duration of washes.

    • Titrate the primary and secondary antibody concentrations.

  • Inconsistent results:

    • Ensure consistent cell confluency and treatment times.

    • Prepare fresh dilutions of this compound and inducing agents for each experiment.

    • Maintain all steps on ice to prevent protein degradation.

Conclusion

This compound is a powerful and specific tool for investigating the kinase-dependent functions of RIPK1. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound to inhibit RIPK1 Ser166 phosphorylation and explore its downstream biological consequences. Careful optimization of experimental conditions for specific cell systems will ensure reliable and reproducible results.

References

Application Notes and Protocols for GSK481 Treatment in U937 Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for studying the effects of GSK481, a potent and selective RIPK1 inhibitor, in the human U937 monocytic cell line. The following sections outline the procedures for cell culture, induction of necroptosis, and assessment of this compound's inhibitory activity, along with the underlying signaling pathways.

Introduction

The U937 cell line, derived from a human histiocytic lymphoma, serves as a valuable in vitro model for studying monocytic cell biology and inflammatory cell death pathways such as necroptosis.[1] Necroptosis is a form of regulated necrosis that is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound is a highly potent and selective inhibitor of RIPK1 kinase, which has been shown to effectively block necroptosis in U937 cells.[2][3] This document details the experimental procedures to investigate the efficacy of this compound in a U937 cell-based necroptosis model.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory potency of this compound and comparative compounds in U937 cells.

Table 1: Inhibitor Potency against Necroptosis in U937 Cells

CompoundTargetIC50 (nM)Assay ConditionsReference
This compoundRIPK1 Kinase10TNFα/zVAD.fmk-induced necroptosis[4]
GSK'963RIPK1 Kinase4TNFα/QVD-Oph-induced necroptosis[5]
Necrostatin-1 (Nec-1)RIPK1 Kinase2000TNFα/QVD-Oph-induced necroptosis[5]

Table 2: Reagent Concentrations for Necroptosis Induction in U937 Cells

ReagentStock ConcentrationWorking ConcentrationPurposeReference
Human TNFα10 µg/mL100 ng/mLInduces necroptosis signaling[5]
QVD-Oph10 mM25 µMPan-caspase inhibitor to block apoptosis[5]
zVAD.fmk20 mM20-25 µMPan-caspase inhibitor to block apoptosis[6]
SMAC mimetic (e.g., SM-164)10 mM100 nM - 1 µMIAP antagonist to enhance necroptosis[7]

Experimental Protocols

U937 Cell Culture

The U937 cell line is grown in suspension.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][8]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[8] To subculture, centrifuge the cell suspension, remove the old medium, and resuspend the cell pellet in fresh medium to the desired density.

Necroptosis Induction and Inhibition Assay

This protocol describes the induction of necroptosis in U937 cells and the assessment of the inhibitory effect of this compound.

  • Cell Seeding: Seed U937 cells in an opaque-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.[8]

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors (e.g., Necrostatin-1) in culture medium. Add the desired concentrations of the inhibitors to the cells and pre-incubate for 30 minutes to 2 hours at 37°C.[5]

  • Necroptosis Induction: Prepare a solution of TNFα and a pan-caspase inhibitor (e.g., QVD-Oph or zVAD.fmk) in culture medium. A SMAC mimetic can also be included to enhance the response. Add the induction solution to the wells. For example, use final concentrations of 100 ng/mL TNFα and 25 µM QVD-Oph.[5]

  • Incubation: Incubate the plate for 19-24 hours at 37°C.[5]

  • Cell Viability Assessment: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Briefly, allow the plate to equilibrate to room temperature, add the CellTiter-Glo® reagent to each well, mix on an orbital shaker, and measure luminescence with a plate reader.[2][3]

Western Blot Analysis of Necroptosis Signaling

This protocol is for detecting the phosphorylation of key necroptosis signaling proteins.

  • Cell Treatment: Seed U937 cells in a 6-well plate at a density of 1 x 10^6 cells/well. Treat with this compound for 1-2 hours, followed by induction of necroptosis with TNFα and a caspase inhibitor for the desired time (e.g., 4-8 hours).

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-RIPK1 (Ser166), phospho-RIPK3 (Ser227), and phospho-MLKL (Ser358). Also, probe for total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway of TNF-induced Necroptosis and this compound Inhibition

G cluster_0 Cell Membrane cluster_1 Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits TNFa TNFα TNFa->TNFR1 Binds This compound This compound pRIPK1 p-RIPK1 This compound->pRIPK1 Inhibits Caspase8 Caspase-8 (Inactive) zVAD zVAD-fmk zVAD->Caspase8 Inhibits RIPK1 RIPK1 ComplexI->RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 Recruits & Phosphorylates pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Membrane Permeabilization) pMLKL->Necroptosis Induces G cluster_workflow Experimental Workflow start Start culture Culture U937 Cells start->culture seed Seed Cells in 96-well Plate culture->seed add_inhibitor Add this compound / Control seed->add_inhibitor pre_incubate Pre-incubate (30 min - 2h) add_inhibitor->pre_incubate induce Induce Necroptosis (TNFα + zVAD-fmk) pre_incubate->induce incubate Incubate (19-24h) induce->incubate measure_viability Measure Cell Viability (CellTiter-Glo) incubate->measure_viability analyze Analyze Data (IC50) measure_viability->analyze end End analyze->end G cluster_logic Necroptosis Signaling Logic Stimulus Stimulus (TNFα + Caspase Inhibitor) RIPK1_Activation RIPK1 Kinase Activation (Autophosphorylation) Stimulus->RIPK1_Activation GSK481_Block This compound Intervention RIPK1_Activation->GSK481_Block RIPK3_Activation RIPK3 Phosphorylation RIPK1_Activation->RIPK3_Activation Leads to GSK481_Block->RIPK3_Activation Blocks MLKL_Activation MLKL Phosphorylation & Oligomerization RIPK3_Activation->MLKL_Activation Membrane_Disruption Plasma Membrane Disruption MLKL_Activation->Membrane_Disruption Cell_Death Necroptotic Cell Death Membrane_Disruption->Cell_Death

References

Application Notes and Protocols for GSK481 in HEK293T Cell Overexpression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK481, a potent and selective RIPK1 kinase inhibitor, in studies involving the overexpression of proteins in Human Embryonic Kidney 293T (HEK293T) cells. This document includes detailed experimental protocols, quantitative data for this compound's activity, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular stress responses, including inflammation and programmed cell death pathways such as apoptosis and necroptosis. Overexpression studies in cell lines like HEK293T are instrumental in dissecting the molecular mechanisms governed by RIPK1 and for screening potential therapeutic inhibitors. This compound is a highly specific inhibitor of RIPK1 kinase activity, primarily by preventing its autophosphorylation at Serine 166 (S166), a key step in its activation.[1] These notes detail the application of this compound to probe RIPK1 function in a HEK293T overexpression system.

Quantitative Data

The inhibitory activity of this compound against RIPK1 has been quantified in various assays. The following tables summarize key potency data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Human RIPK1 (wild-type)Biochemical (Ser166 phosphorylation)2.8[1]
Mouse RIPK1 (wild-type)Biochemical (Ser166 phosphorylation)-
Mouse RIPK1 (mutants)Biochemical (Ser166 phosphorylation)18 - 110[1]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineAssay TypeIC50 (nM)Reference
U937 (human)Necroptosis10[1]
HEK293T (human) expressing mouse RIP1 V159L mutantS166 phosphorylation (ELISA)12

Signaling Pathway

This compound specifically targets the kinase activity of RIPK1. In various signaling cascades, such as the one initiated by Tumor Necrosis Factor alpha (TNFα), RIPK1 acts as a crucial node. Upon receptor activation, RIPK1 can be recruited and activated through phosphorylation. Activated RIPK1 can then propagate downstream signals leading to either cell survival via NF-κB activation or programmed cell death through apoptosis or necroptosis. This compound, by inhibiting RIPK1's kinase function, can modulate these cellular outcomes.

RIP1_Signaling_Pathway This compound Inhibition of RIPK1 Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruits RIPK1 RIPK1 Complex_I->RIPK1 Recruits pRIPK1 p-RIPK1 (S166) (Active) RIPK1->pRIPK1 Autophosphorylation This compound This compound This compound->pRIPK1 Inhibits NFkB NF-κB Activation (Cell Survival) pRIPK1->NFkB Complex_IIa Complex IIa (FADD, Caspase-8) pRIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) pRIPK1->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis

Caption: this compound inhibits RIPK1 autophosphorylation, blocking downstream signaling for apoptosis and necroptosis.

Experimental Protocols

This section provides detailed protocols for a typical overexpression study in HEK293T cells to assess the efficacy of this compound.

HEK293T Cell Culture and Maintenance
  • Cell Line: HEK293T (ATCC® CRL-3216™).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Overexpression of RIPK1 in HEK293T Cells

This protocol describes transient transfection using Polyethylenimine (PEI). Lipofection-based reagents can also be used following the manufacturer's instructions.

  • Materials:

    • HEK293T cells

    • Expression plasmid encoding the protein of interest (e.g., human RIPK1 with a FLAG or Myc tag).

    • Opti-MEM I Reduced Serum Medium.

    • PEI MAX (1 mg/mL in H₂O, pH 7.0).

    • 6-well plates.

  • Procedure:

    • Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density of 5 x 10⁵ cells per well in 2 mL of growth medium to achieve 70-80% confluency on the day of transfection.

    • Transfection Complex Preparation:

      • For each well, dilute 2 µg of the RIPK1 expression plasmid in 100 µL of Opti-MEM.

      • In a separate tube, dilute 6 µL of PEI MAX in 100 µL of Opti-MEM.

      • Combine the diluted DNA and PEI solutions, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Transfection: Add the 200 µL DNA-PEI mixture dropwise to each well. Gently swirl the plate to ensure even distribution.

    • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ before proceeding with this compound treatment.

This compound Treatment
  • Materials:

    • This compound (stock solution in DMSO, e.g., 10 mM).

    • Transfected HEK293T cells.

    • Growth medium.

  • Procedure:

    • Prepare this compound dilutions: Prepare a series of dilutions of this compound in growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and low (e.g., ≤ 0.1%).

    • Treatment: 24-48 hours post-transfection, remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle (DMSO). A typical concentration range to test for a dose-response curve could be 1 nM to 10 µM.

    • Incubation: Incubate the cells for a predetermined period (e.g., 1-2 hours) before cell lysis and downstream analysis. The optimal incubation time may need to be determined empirically.

Analysis of RIPK1 Phosphorylation by Western Blot
  • Materials:

    • Treated cells.

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running and transfer buffers.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-FLAG/Myc tag, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

      • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

      • Block the membrane for 1 hour at room temperature.

      • Incubate the membrane with the primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and an imaging system.

    • Data Analysis: Quantify the band intensities for p-RIPK1 and total RIPK1. Normalize the p-RIPK1 signal to the total RIPK1 signal to determine the effect of this compound on RIPK1 phosphorylation.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the effect of this compound on overexpressed RIPK1 in HEK293T cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. HEK293T Cell Culture Seed 2. Seed Cells in 6-well Plates Culture->Seed Transfection 3. Transfect with RIPK1 Plasmid Seed->Transfection Treatment 4. Treat with this compound Transfection->Treatment Lysis 5. Cell Lysis Treatment->Lysis Quantification 6. Protein Quantification Lysis->Quantification WesternBlot 7. Western Blot for p-RIPK1/Total RIPK1 Quantification->WesternBlot DataAnalysis 8. Data Analysis WesternBlot->DataAnalysis

Caption: Workflow for this compound application in HEK293T overexpression studies.

References

Application Notes: In-Vitro Kinase Assay Protocol for Gsk481, a Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Gsk481 is a potent and highly selective, ATP-competitive inhibitor of RIPK1 kinase activity. These application notes provide a detailed protocol for conducting an in-vitro kinase assay to evaluate the inhibitory activity of this compound against RIPK1. The described methodology utilizes the ADP-Glo™ Kinase Assay, a common and robust platform for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

RIPK1 Signaling Pathway and the Role of this compound

Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I), where it can initiate pro-survival signaling through the NF-κB pathway.[2][3] However, under certain conditions, particularly when pro-survival signals are inhibited, RIPK1 can trigger programmed cell death. The kinase activity of RIPK1 is essential for the induction of necroptosis and RIPK1-dependent apoptosis.[1] this compound specifically inhibits this kinase function, thereby blocking the downstream signaling cascades that lead to cell death.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding Complex I Complex I TNFR1->Complex I Recruitment RIPK1 RIPK1 Complex I->RIPK1 Activation NFkB NFkB RIPK1->NFkB Kinase activity Complex IIa/b (Apoptosis/Necroptosis) Complex IIa/b (Apoptosis/Necroptosis) RIPK1->Complex IIa/b (Apoptosis/Necroptosis) Kinase activity This compound This compound This compound->RIPK1 Inhibition Pro-survival Pro-survival NFkB->Pro-survival Cell Death Cell Death Complex IIa/b (Apoptosis/Necroptosis)->Cell Death

Caption: RIPK1 signaling pathway upon TNFα stimulation and inhibition by this compound.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported in-vitro activity of this compound.

TargetAssay TypeIC50 (nM)
Human RIPK1Biochemical1.3
Human RIPK1 (Ser166 phosphorylation)Cellular2.8
U937 Cellular AssayCellular10

Experimental Protocol: In-Vitro RIPK1 Kinase Assay using ADP-Glo™

This protocol outlines the steps for determining the IC50 of this compound against recombinant human RIPK1.

Materials and Reagents
  • Recombinant Human RIPK1 (e.g., Promega, Cat# VA7591)

  • Myelin Basic Protein (MBP) substrate (e.g., Promega, included in Kinase Enzyme System)

  • This compound

  • ATP (e.g., Cell Signaling Technology, Cat# 9804)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • Kinase Assay Buffer (e.g., 5X Reaction Buffer provided with RIPK1 enzyme system, or custom formulation)

  • Nuclease-free water

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Reagent Preparation
  • Kinase Assay Buffer (1X): Prepare the 1X kinase assay buffer by diluting a 5X stock. A typical 1X buffer composition is 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.[4]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • This compound Dilution Series: Prepare a serial dilution of this compound in 1X Kinase Assay Buffer. A common starting concentration for the dilution series is 100 µM, with 10-point, 3-fold serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • RIPK1 Enzyme Solution: Thaw the recombinant RIPK1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.

  • Substrate/ATP Mix: Prepare a solution containing the MBP substrate and ATP in 1X Kinase Assay Buffer. The final concentration in the reaction should be optimized, but a common starting point is 0.2 mg/mL for MBP and 10-100 µM for ATP.[5][6]

Assay Procedure

The following workflow outlines the steps for the in-vitro kinase assay.

experimental_workflow A 1. Add this compound/Control to Plate B 2. Add RIPK1 Enzyme A->B C 3. Pre-incubation (10 min, RT) B->C D 4. Initiate Reaction with Substrate/ATP Mix C->D E 5. Kinase Reaction Incubation (60 min, 30°C) D->E F 6. Terminate Reaction with ADP-Glo™ Reagent E->F G 7. Deplete ATP (40 min, RT) F->G H 8. Add Kinase Detection Reagent G->H I 9. Signal Generation (30-60 min, RT) H->I J 10. Measure Luminescence I->J

Caption: Experimental workflow for the in-vitro kinase assay with this compound.

Detailed Steps:

  • Inhibitor/Control Addition: To the wells of a white, opaque multiwell plate, add 5 µL of the this compound dilution series. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1X Kinase Assay Buffer containing the same concentration of DMSO.

  • Enzyme Addition: Add 10 µL of the diluted RIPK1 enzyme to all wells except the negative control wells. To the negative control wells, add 10 µL of 1X Kinase Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume will be 25 µL.

  • Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This will simultaneously convert the generated ADP to ATP and catalyze a luciferase reaction to produce a luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition: The percentage of kinase activity inhibition for each this compound concentration is calculated relative to the DMSO control.

    • % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_negative_control) / (RLU_positive_control - RLU_negative_control))

    • Where:

      • RLU_inhibitor is the relative luminescence units from the wells with this compound.

      • RLU_positive_control is the luminescence from the wells with enzyme but no inhibitor.

      • RLU_negative_control is the luminescence from the wells with no enzyme.

  • Determine IC50 Value: The IC50 value is determined by fitting the percent inhibition data to a dose-response curve using a suitable software package (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive and detailed protocol for the in-vitro evaluation of this compound, a selective RIPK1 inhibitor. The described ADP-Glo™ based assay is a robust and reliable method for determining the potency of inhibitors against RIPK1 and can be adapted for high-throughput screening of other potential RIPK1 inhibitors. Adherence to this standard protocol will facilitate the generation of reproducible and comparable data for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for GSK481 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of GSK481 and comprehensive protocols for its preparation and use in cell culture media. This compound is a highly potent and selective inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1), a key regulator of cellular necrosis and inflammation.[1][2][3]

This compound Solubility

This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[4] It is sparingly soluble in aqueous buffers.[4] For cell culture applications, it is recommended to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture media.

Quantitative Solubility Data:

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO≥ 35 mg/mL[1][5][6]≥ 92.74 mM[1][5][6]Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[7]
Ethanol~ 30 mg/mL[4]~ 79.49 mM-
DMF~ 25 mg/mL[4]~ 66.24 mM-
Ethanol:PBS (1:10, pH 7.2)~ 0.09 mg/mL[4]~ 0.24 mMAqueous solutions are not recommended for storage for more than one day.[4]

Molecular Weight of this compound: 377.39 g/mol [1]

Preparation of this compound for Cell Culture Media

This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution into cell culture media for in vitro experiments.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free cell culture medium

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.77 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, dissolve 3.77 mg of this compound in 1 mL of DMSO.[1]

  • Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for Preparing the Final Working Concentration in Cell Culture Media
  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution into Media: Aseptically dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Mixing: Gently mix the media by pipetting up and down or by swirling the culture flask/plate. Ensure the final concentration of DMSO in the cell culture media is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Immediate Use: Use the this compound-containing media immediately for your cell-based assays.

Signaling Pathway of this compound

This compound is a potent inhibitor of RIPK1 kinase.[2] RIPK1 is a critical upstream kinase in the necroptosis pathway, a form of programmed necrotic cell death. It is also involved in apoptosis and inflammatory signaling pathways, primarily downstream of tumor necrosis factor receptor 1 (TNFR1). By inhibiting the kinase activity of RIPK1, this compound can block the phosphorylation of downstream targets, thereby inhibiting necroptotic cell death and modulating inflammatory responses.[1][7]

GSK481_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 Complex IIa Complex IIa RIPK1->Complex IIa Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) This compound This compound This compound->RIPK1 Caspase-8 Caspase-8 Complex IIa->Caspase-8 RIPK3 RIPK3 Complex IIb (Necrosome)->RIPK3 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis GSK481_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Stock Prepare 10 mM This compound Stock in DMSO Dilute in Media Dilute Stock to Working Concentration in Cell Culture Media Prepare Stock->Dilute in Media Treatment Treat Cells with This compound-containing Media Dilute in Media->Treatment Cell Seeding Seed Cells in Culture Plates Cell Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Data Collection Collect Data (e.g., Viability, Western Blot, Cytokine Assay) Incubation->Data Collection

References

Determining the Effective Working Concentration of GSK481 for RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is implicated in the pathogenesis of a wide array of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[2] GSK481 is a highly potent, selective, and specific inhibitor of RIPK1 kinase.[3][4] This document provides detailed application notes and protocols for determining the effective working concentration of this compound for the inhibition of RIPK1 in biochemical and cellular assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor of RIPK1.[5] It binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation, thereby blocking downstream signaling events that lead to inflammation and necroptosis. A key marker of RIPK1 activation that is inhibited by this compound is the phosphorylation of Serine 166 (Ser166) on human RIPK1.[3][6] this compound has demonstrated high selectivity for RIPK1 over a broad panel of other kinases.[5][6]

Quantitative Data Summary

The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Biochemical Potency of this compound

Assay FormatTargetSpeciesIC₅₀ (nM)Reference
Kinase AssayRIPK1Human1.3[3][4]
Inhibition of Ser¹⁶⁶ PhosphorylationWild-Type RIPK1Human2.8[3][4][6]
Fluorescence Polarization (FP) Binding AssayRIPK1Human10[1]
ADP-GloRIPK1Human10[5]
Inhibition of Ser¹⁶⁶ PhosphorylationWild-Type RIPK1MouseIneffective[7]
Inhibition of Ser¹⁶⁶ PhosphorylationMutant RIPK1Mouse18 - 110[3]

Table 2: Cellular Efficacy of this compound

Cell LineAssay TypeSpeciesIC₅₀ / EC₅₀ (nM)Reference
U937Necrotic Cell DeathHuman10[3][4][5][7]
JurkatAbrogation of RIP3 UpregulationHuman300 (concentration used)[3]
HT-29Blockage of RIP1 AutophosphorylationHumanNot specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the effective working concentration of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 50 nL of the diluted compound or DMSO (vehicle control) to the assay wells.[8]

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for 60 minutes.[9]

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[2][9]

  • Incubate for 40 minutes at room temperature.[2][9]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]

  • Incubate for 30-60 minutes at room temperature.[2]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Cellular Necroptosis Inhibition Assay

This assay measures the ability of this compound to protect cells from necroptosis induced by stimuli like TNF-α.

Materials:

  • HT-29 or U937 cells

  • Cell culture medium

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Pre-incubate the cells with the this compound dilutions for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (often abbreviated as TSZ).[2]

  • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.[2]

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.[2]

  • Measure the luminescence using a plate reader.

  • Calculate the percent protection for each compound concentration and determine the EC₅₀ value.[2]

Western Blot for RIPK1 Phosphorylation

This protocol is used to detect the inhibition of RIPK1 autophosphorylation at Ser166.

Materials:

  • HT-29 cells or other suitable cell lines

  • This compound

  • TNF-α

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total-RIPK1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and treat with this compound for 1-2 hours.

  • Stimulate with TNF-α for the desired time (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody (anti-phospho-RIPK1) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-RIPK1 antibody as a loading control.

Visualizations

Signaling Pathway

RIPK1_Signaling_Pathway cluster_downstream Downstream Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Casp8) Complex_I->Complex_IIa Deubiquitination Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Deubiquitination Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis This compound This compound This compound->Complex_IIb Inhibits Kinase Activity

Caption: RIPK1 signaling pathway upon TNFα stimulation and the point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start biochemical_assay Biochemical Assay (e.g., ADP-Glo) start->biochemical_assay cellular_assay Cellular Assay (e.g., Necroptosis) start->cellular_assay calculate_ic50 Calculate IC₅₀ biochemical_assay->calculate_ic50 determine_concentration Determine Effective Working Concentration calculate_ic50->determine_concentration calculate_ec50 Calculate EC₅₀ cellular_assay->calculate_ec50 western_blot Western Blot for p-RIPK1 (Ser166) cellular_assay->western_blot calculate_ec50->determine_concentration confirm_inhibition Confirm Target Engagement western_blot->confirm_inhibition confirm_inhibition->determine_concentration end End determine_concentration->end Dose_Response cluster_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 xaxis Log [this compound] yaxis % Inhibition origin->xaxis origin->yaxis ic50_point->ic50_x IC₅₀/EC₅₀ ic50_y->ic50_point

References

Optimal Treatment Duration of GSK481 for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK481 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1][2][3] The precise timing of this compound application in cell-based assays is crucial for obtaining accurate and reproducible data. This document provides detailed application notes and protocols to guide researchers in determining the optimal treatment duration of this compound for various experimental endpoints.

The optimal incubation time for this compound can vary significantly depending on the cell type, the specific biological question being addressed, and the assay readout.[4] Factors such as the kinetics of RIPK1 activation, the stability of this compound in cell culture media, and the desired cellular outcome (e.g., inhibition of signaling events versus prevention of cell death) all influence the ideal treatment window.

Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound functions by inhibiting the kinase activity of RIPK1, preventing its autophosphorylation at Serine 166 (S166), a key step in the activation of the necroptotic pathway.[2][5] This inhibition disrupts the formation of the necrosome, a protein complex essential for the execution of necroptosis, and can also modulate RIPK1-dependent inflammatory signaling.

TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I Recruitment pRIPK1 p-RIPK1 (S166) TNFR1->pRIPK1 Activation NFkB NF-κB Activation Complex_I->NFkB Necrosome Necrosome Assembly (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->pRIPK1 Inhibition pRIPK1->Necrosome

Figure 1: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, providing a reference for initial experimental design.

ParameterValueCell Line/Assay ConditionReference
IC50 (RIPK1 Kinase Activity) 1.3 nMCell-free assay[2]
IC50 (p-S166 hWT RIPK1) 2.8 nMHEK293T cells overexpressing human RIPK1[3][5]
IC50 (Cellular Assay) 10 nMU937 human monocytic cells[2]
Effective Concentration 300 nMJurkat cells (inhibition of RIP3 upregulation)[2]

Experimental Protocols

Protocol 1: Determining the Optimal Pre-incubation Time for Inhibition of RIPK1 Phosphorylation

This protocol is designed to identify the minimum time required for this compound to effectively inhibit RIPK1 phosphorylation following a cellular stimulus. A pre-incubation step is common in kinase inhibitor studies to ensure the inhibitor has engaged its target before the signaling cascade is initiated.[6]

Methodology:

  • Cell Seeding: Plate cells at a density that will be sub-confluent at the time of the experiment.

  • This compound Pre-incubation:

    • Prepare a working solution of this compound in complete cell culture medium.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells for a range of time points (e.g., 15, 30, 60, 120 minutes) at 37°C and 5% CO₂.

  • Stimulation: After the pre-incubation period, add the necroptosis-inducing stimulus (e.g., TNFα + z-VAD-FMK) to the wells. The duration of stimulation should be kept constant and is typically short (e.g., 15-30 minutes) to capture the early signaling event of RIPK1 phosphorylation.

  • Cell Lysis and Western Blotting:

    • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting to detect phosphorylated RIPK1 (p-S166) and total RIPK1.

  • Analysis: Quantify the band intensities and calculate the ratio of p-RIPK1 to total RIPK1 for each pre-incubation time point. The optimal pre-incubation time is the shortest duration that results in maximal inhibition of RIPK1 phosphorylation.

cluster_0 Pre-incubation cluster_1 Stimulation & Lysis cluster_2 Analysis T0 0 min Stim Add Stimulus (e.g., TNFα + z-VAD) T0->Stim T15 15 min T15->Stim T30 30 min T30->Stim T60 60 min T60->Stim T120 120 min T120->Stim Lyse Cell Lysis Stim->Lyse WB Western Blot (p-RIPK1, Total RIPK1) Lyse->WB Quant Quantification WB->Quant

Figure 2: Experimental workflow for determining the optimal this compound pre-incubation time.
Protocol 2: Time-Course Experiment for a Necroptosis Cell Viability Assay

This protocol aims to determine the optimal treatment duration of this compound to protect cells from necroptosis-induced cell death.

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate suitable for viability assays (e.g., 96-well plate).

  • Treatment:

    • Prepare a working solution of this compound and the necroptosis-inducing agents (e.g., TNFα + Smac mimetic + z-VAD-FMK) in complete cell culture medium.

    • Add the treatment solutions to the cells. Include the following controls:

      • Vehicle control (no treatment)

      • Stimulus only

      • This compound only

      • This compound + Stimulus

  • Incubation: Incubate the plates at 37°C and 5% CO₂ for a range of time points (e.g., 6, 12, 24, 48, 72 hours).

  • Cell Viability Assessment: At each time point, measure cell viability using a suitable assay, such as:

    • MTT or WST-1 assay: Measures metabolic activity.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.[7]

    • Propidium Iodide (PI) or DAPI staining with imaging: Quantifies dead cells.

  • Analysis: Normalize the viability data to the vehicle control for each time point. Plot cell viability against time for each treatment condition. The optimal treatment duration is the time point at which a significant and stable protective effect of this compound is observed.

Considerations for Long-Term Experiments (>24 hours):

The stability of small molecule inhibitors in cell culture media can be a concern for long-term experiments.[1][8] If a decrease in the protective effect of this compound is observed at later time points, consider the following:

  • Media Refreshment: For experiments extending beyond 24-48 hours, it may be necessary to replace the culture medium with fresh medium containing this compound to maintain a consistent effective concentration.[4]

  • Stability Assessment: To empirically determine the stability of this compound in your specific experimental conditions, you can incubate the compound in your cell culture medium at 37°C for the duration of your experiment. At various time points, collect aliquots and analyze the concentration of the active compound using methods like HPLC-MS.[8]

Recommended Treatment Durations for Common Assays

Based on available data and general principles of kinase inhibitor use, the following are recommended starting points for this compound treatment duration, which should be optimized for each specific experimental system.

Assay TypeRecommended Pre-incubationRecommended Treatment DurationRationale
RIPK1 Phosphorylation 30 - 60 minutes15 - 60 minutes (post-stimulation)Inhibition of phosphorylation is a rapid event. A short pre-incubation ensures target engagement before stimulation.
Necroptosis Cell Viability 30 - 60 minutes6 - 48 hoursThe process of cell death occurs over several hours. A time-course is essential to capture the optimal window of protection.
NF-κB Activation 30 - 60 minutes30 minutes - 6 hoursNF-κB activation kinetics can vary. A time-course is recommended to capture both early and late activation phases.
Cytokine Production 30 - 60 minutes6 - 24 hoursCytokine synthesis and secretion are downstream events that require several hours.

Conclusion

Determining the optimal treatment duration for this compound is a critical step in designing robust and informative cell-based assays. The protocols and recommendations provided in this document offer a framework for systematically optimizing incubation times for various experimental readouts. By carefully considering the specific cell line, the kinetics of the biological process under investigation, and the stability of the compound, researchers can ensure the generation of high-quality, reproducible data in their studies of RIPK1-mediated signaling pathways.

References

Application Notes and Protocols for GSK481 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available scientific literature detailing in vivo animal studies for GSK481. It is a potent in vitro tool compound that was further optimized due to suboptimal pharmacokinetic properties.[1] The following guidelines are based on the mechanism of action of this compound and in vivo study protocols for its closely related, next-generation analogs, GSK2982772 and GSK547, which also target RIPK1. These protocols are provided as illustrative examples for designing animal studies with RIPK1 inhibitors.

Introduction to this compound

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2] RIPK1 is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including necroptosis.[3] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a variety of inflammatory diseases.[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of RIPK1 kinase.[4] It specifically inhibits the autophosphorylation of human RIPK1 at Serine 166 (S166), a key step in the activation of its kinase domain.[2] While highly potent against human RIPK1, this compound is significantly less effective against the wild-type mouse RIPK1.[4]

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound from various cellular and biochemical assays.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayHuman RIPK1 KinaseIC₅₀1.3 nM[2]
Biochemical AssayWild-type human RIP1 S166 phosphorylationIC₅₀2.8 nM[2]
Cellular AssayU937 cells (human monocytic)IC₅₀10 nM[2]
Cellular AssayMouse RIP1 mutants S166 phosphorylationIC₅₀18-110 nM[2]

RIPK1 Signaling Pathway

This compound targets RIPK1, a key signaling node downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNFα binding, TNFR1 recruits a series of proteins to form Complex I, which initiates a pro-survival signaling cascade via NF-κB. Under certain conditions, particularly when components of Complex I are altered, RIPK1 can dissociate and form a cytosolic complex known as the necrosome (Complex IIb) with RIPK3 and MLKL, leading to programmed necrosis, or necroptosis. This compound prevents the kinase-dependent functions of RIPK1 within this pathway.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits NFkB NF-κB Activation (Survival & Inflammation) Complex_I->NFkB Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb transitions to Necroptosis Necroptosis (Cell Death) Complex_IIb->Necroptosis This compound This compound This compound->Complex_IIb inhibits (kinase activity)

Caption: Simplified RIPK1 signaling pathway targeted by this compound.

Protocols for Animal Studies (Based on RIPK1 Inhibitor Analogs)

The following protocols are adapted from studies on GSK547 and GSK2982772 and are intended to serve as a guide. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

General Experimental Workflow

A typical workflow for evaluating a RIPK1 inhibitor in a mouse model of inflammation involves acclimatization, compound administration, induction of the disease model, and subsequent sample collection for analysis.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Dosing Compound Administration (e.g., Oral Gavage) Acclimatization->Dosing Induction Disease Model Induction (e.g., TNFα challenge) Dosing->Induction Monitoring Monitoring (e.g., Temperature, Clinical Scores) Induction->Monitoring Termination Euthanasia & Sample Collection (Blood, Tissues) Monitoring->Termination Analysis Pharmacokinetic & Pharmacodynamic Analysis Termination->Analysis

Caption: General workflow for in vivo testing of a RIPK1 inhibitor.
Example Protocol: Oral Administration in a Mouse Model of Systemic Inflammation

This protocol is based on a study using the RIPK1 inhibitor GSK547 in a TNF-induced systemic inflammatory response syndrome (SIRS) model.[5]

Objective: To assess the efficacy of a RIPK1 inhibitor in preventing TNF-induced hypothermia.

Materials:

  • RIPK1 Inhibitor (e.g., GSK547)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Recombinant mouse TNFα

  • C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Rectal probe thermometer

Procedure:

  • Acclimatization: House mice in standard conditions for at least one week prior to the experiment.

  • Compound Preparation: Prepare a homogenous suspension of the RIPK1 inhibitor in the chosen vehicle at the desired concentrations.

  • Administration:

    • Administer the RIPK1 inhibitor or vehicle via oral gavage.

    • Dosing volumes should be appropriate for the size of the animal, typically 5-10 mL/kg.

  • Inflammation Induction:

    • At a set time post-compound administration (e.g., 30-60 minutes), administer a bolus of mouse TNFα intravenously or intraperitoneally to induce a systemic inflammatory response.

  • Monitoring:

    • Measure core body temperature using a rectal probe at baseline and at regular intervals (e.g., every 30-60 minutes) for several hours post-TNFα challenge.

  • Euthanasia and Sample Collection:

    • At the end of the monitoring period, euthanize animals according to approved IACUC protocols.

    • Collect blood (for PK/PD analysis) and tissues as required.

Example Protocol: Chronic Administration in a Diet-Mixed Formulation

This protocol is based on a study using GSK547 in a chronic atherosclerosis model.[5]

Objective: To evaluate the long-term effects of a RIPK1 inhibitor on disease progression.

Materials:

  • RIPK1 Inhibitor (e.g., GSK547)

  • Standard or specialized rodent diet (e.g., Western diet)

  • Disease model mice (e.g., ApoE-/-)

Procedure:

  • Diet Preparation:

    • Incorporate the RIPK1 inhibitor into the powdered rodent diet at a concentration calculated to achieve the target daily dose (mg/kg/day) based on average food consumption.

    • Prepare a control diet without the inhibitor.

  • Administration:

    • Provide the inhibitor-mixed or control diet to the animals ad libitum for the duration of the study (e.g., several weeks).

    • Monitor food intake and body weight regularly to ensure consistent dosing.

  • Monitoring and Endpoint Analysis:

    • At predetermined time points, perform relevant assessments (e.g., blood lipid profiles, imaging).

Quantitative Data from Animal Studies with RIPK1 Inhibitor Analogs

The following tables summarize pharmacokinetic and pharmacodynamic data from mouse studies with GSK547, a close analog of this compound.

Pharmacodynamics of GSK547 in TNF-Induced Shock Model[5]
Dose (mg/kg, oral)RouteAnimal ModelEndpointResult
0.01OralC57BL/6 MiceTNF/zVAD-induced hypothermiaMinimal protection
0.1OralC57BL/6 MiceTNF/zVAD-induced hypothermiaPartial protection
1.0OralC57BL/6 MiceTNF/zVAD-induced hypothermiaSignificant protection
10OralC57BL/6 MiceTNF/zVAD-induced hypothermia~99% RIPK1 inhibition (predicted)
Pharmacokinetics of GSK547 in Mice[6]
Dose (mg/kg, oral)Cmax (ng/mL)Tmax (hours)
0.111~1
1.098~1
10886~1

Conclusion

While this compound itself has not been characterized in animal models, its mechanism of action through RIPK1 inhibition has been extensively studied using successor compounds. The provided protocols and data for these analogs offer a robust framework for designing and interpreting in vivo experiments aimed at evaluating the physiological effects of RIPK1 inhibition. Researchers should consider the species-specific potency of their chosen inhibitor and adapt these general guidelines to their specific experimental model and scientific question.

References

Troubleshooting & Optimization

Addressing Gsk481 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK481. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on addressing its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous solutions?

A1: this compound is a lipophilic small molecule with high LogP, making it inherently poorly soluble in aqueous buffers.[1] Its chemical structure is optimized for binding to the hydrophobic ATP-binding pocket of its target, RIPK1 kinase, which contributes to its low affinity for polar solvents like water.[2]

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?

A2: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium. You can achieve this by making intermediate dilutions of your stock in DMSO before the final dilution into the aqueous buffer.[2]

  • Use a co-solvent: Before adding to the aqueous buffer, try diluting your this compound stock in a co-solvent mixture. For example, a 1:10 solution of ethanol (B145695) to PBS can be used.[3]

  • Incorporate surfactants: Non-ionic surfactants like Tween-80 or Pluronic® F-68 can help to maintain the compound in solution.[2][4]

  • Check the pH of your buffer: The solubility of this compound may be pH-dependent. If your experimental conditions permit, testing a range of pH values for your buffer might improve solubility.[2][5]

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help to redissolve precipitated compound.[4] However, ensure that this compound is stable at the applied temperature.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are recommended for preparing stock solutions.[3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[6]

Q4: How should I store my this compound solutions?

A4: this compound powder can be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6] Aqueous solutions are not recommended for storage for more than one day.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

G

Step 1: Initial Stock Preparation

  • Always use high-purity, anhydrous DMSO to prepare your initial stock solution.

  • Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.

Step 2: Dilution into Aqueous Media

  • If you observe precipitation upon dilution, first try to lower the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium.

  • Perform serial dilutions in the organic solvent before the final dilution into the aqueous buffer.

Step 3: Use of Solubility Enhancers

  • If precipitation persists, consider using formulation vehicles that include co-solvents and/or surfactants. Several formulations have been established for in vivo use and can be adapted for in vitro experiments.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. Please note that values can vary slightly between different suppliers and batches.

SolventConcentrationMolarity (approx.)Reference
DMSO≥ 35 mg/mL≥ 92.74 mM[4]
DMSO75 mg/mL198.73 mM[6]
Ethanol~30 mg/mL~79.5 mM[3]
DMF~25 mg/mL~66.2 mM[3]
WaterInsoluble-[6]
1:10 Ethanol:PBS (pH 7.2)~0.09 mg/mL~0.24 mM[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 3.77 mg of this compound powder (Molecular Weight: 377.39 g/mol ).

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)

This protocol yields a clear solution suitable for administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

  • Add 45% of the final volume of saline and mix thoroughly.

  • The final concentration will be ≥ 2.5 mg/mL (6.62 mM).[4]

Protocol 3: Preparation of an In Vivo Formulation (Suspension)

This protocol yields a suspended solution.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of a 20% SBE-β-CD solution in saline.

  • Use ultrasonic treatment to create a uniform suspension.

  • The final concentration will be 2.5 mg/mL (6.62 mM).[4]

Signaling Pathway

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[4] RIPK1 is a critical regulator of cellular necroptosis, a form of programmed cell death, particularly in response to stimuli like Tumor Necrosis Factor-alpha (TNFα).[1][7]

G

References

Gsk481 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK481. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in DMSO and cell culture media, along with detailed experimental protocols and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and ensure experimental reproducibility. For optimal stability, follow the storage recommendations summarized in the tables below.

This compound Solid Form Storage

Storage TemperatureDurationNotes
-20°C≥ 4 yearsStore desiccated.[1]
4°C2 yearsFor shorter-term storage.
Room TemperatureNot RecommendedShort periods during shipping (< 1 week) are unlikely to affect product efficacy.

This compound in Solution Storage

SolventStorage TemperatureDurationNotes
Anhydrous DMSO-80°CUp to 2 years[2]Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as it is hygroscopic.[3][4]
Anhydrous DMSO-20°CUp to 1 year[2]Aliquot to avoid repeated freeze-thaw cycles.
Aqueous BuffersNot RecommendedAqueous solutions should ideally be used on the same day of preparation.[1]

Q2: My this compound stock solution in DMSO has precipitated after storage. What should I do?

A2: Precipitation of compounds in DMSO, especially after freeze-thaw cycles, can occur.[5] Before use, it is critical to ensure the compound is fully redissolved. This can be achieved by allowing the vial to equilibrate to room temperature, followed by gentle warming (e.g., 37°C) and thorough vortexing or sonication.[5] Visually inspect the solution to confirm that all precipitate has dissolved. If precipitation persists, it may indicate that the solution is supersaturated or that the compound has degraded.

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to minimize cytotoxic effects.[6] The exact tolerance will depend on the cell line being used. It is advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability in cell culture media?

A4: Yes, inconsistent results can be a consequence of compound instability in the experimental environment. If this compound degrades during your assay, the effective concentration will decrease over time, leading to a misinterpretation of its potency and efficacy.[7] Factors such as temperature (37°C), pH (typically 7.2-7.4), and components of the media (e.g., serum enzymes) can all contribute to the degradation of a small molecule.[6] It is highly recommended to assess the stability of this compound in your specific cell culture medium and under your experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Necroptosis
  • Possible Cause: Degradation of this compound in the cell culture media during the experiment.

  • Solutions:

    • Prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock.

    • For long-term experiments (>24 hours), consider replenishing the media with fresh this compound at regular intervals.

    • Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate (see Experimental Protocol 2).

    • Ensure the final concentration of DMSO is consistent across all wells and is not affecting cell health.

Issue 2: High Variability Between Replicates in Stability Assays
  • Possible Cause: Inconsistent sample handling, processing, or analytical method variability.[7]

  • Solutions:

    • Ensure precise and consistent timing for sample collection and quenching.

    • Use calibrated pipettes and proper techniques to minimize pipetting errors.

    • Validate your analytical method (HPLC or LC-MS/MS) for linearity, precision, and accuracy.

    • Ensure the compound is fully dissolved in the stock solution and media before starting the experiment.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

This protocol provides a framework for determining the stability of this compound in DMSO under various storage conditions.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous, high-purity DMSO.

    • Aliquot the stock solution into multiple small, tightly sealed vials (amber glass is recommended to protect from light) to avoid repeated freeze-thaw cycles.[5]

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

    • Include a time-zero (T=0) sample which is analyzed immediately after preparation.

  • Sample Collection:

    • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the samples to equilibrate to room temperature before analysis.

  • Sample Analysis (HPLC):

    • Analyze the concentration and purity of this compound in each sample using a validated HPLC method.

    • A typical setup would involve a C18 reversed-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[8]

    • Detection can be performed using a UV detector at a wavelength appropriate for this compound.

    • Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining.

Data Presentation:

The results can be summarized in a table as follows:

Storage ConditionTime Point% this compound Remaining
-80°C1 Month
-80°C3 Months
-20°C1 Month
-20°C3 Months
4°C1 Week
4°C1 Month
Room Temperature1 Week
Room Temperature1 Month
Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to evaluate the stability of this compound in a specific cell culture medium over time.

Methodology:

  • Preparation of Incubation Medium:

    • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).

    • Pre-warm the medium to 37°C in a cell culture incubator.

  • Incubation:

    • Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration (ensure the final DMSO concentration is <0.5%).

    • Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately quench any potential degradation by adding 3 volumes of ice-cold acetonitrile to precipitate proteins.[9]

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Analyze the concentration of this compound in each sample using a validated LC-MS/MS method for optimal sensitivity and specificity.[10]

    • The method should be optimized for the specific mass transitions of this compound.

    • Plot the percentage of this compound remaining versus time to determine the stability profile and half-life in the cell culture medium.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key signaling node that regulates cell fate in response to stimuli such as Tumor Necrosis Factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival through NF-κB activation or programmed cell death via apoptosis or necroptosis. The decision between these pathways is tightly regulated, with the kinase activity of RIPK1 being a critical determinant for necroptosis.

Caption: TNFα-induced RIPK1 signaling pathway leading to cell survival or cell death.

Pathway Description:

  • Complex I Formation (Pro-survival): Upon TNFα binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex includes TRADD, TRAF2, cIAP1/2, and RIPK1.[11] Within Complex I, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit other proteins like the IKK complex, leading to the activation of the NF-κB signaling pathway and promoting cell survival and inflammation.[12][13]

  • Complex IIa Formation (Apoptosis): When RIPK1 is deubiquitinated, it can dissociate from the membrane and form a cytosolic complex called Complex IIa, which consists of FADD and pro-caspase-8.[12] This leads to the activation of caspase-8 and subsequent execution of apoptosis.[14][15]

  • Complex IIb Formation (Necroptosis): In situations where caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their RHIM domains to form the necrosome, or Complex IIb.[14][16] The kinase activity of RIPK1 is essential for this step. Activated RIPK3 then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, forming pores and causing necrotic cell death.[17] this compound specifically inhibits the kinase activity of RIPK1, thereby blocking the formation of the necrosome and inhibiting necroptosis.

Experimental Workflow for Assessing this compound Stability

Gsk481_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare this compound Stock (e.g., 10 mM in Anhydrous DMSO) B Spike this compound into Cell Culture Medium (37°C) A->B C Incubate at 37°C, 5% CO2 B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Quench with Cold Acetonitrile & Precipitate Proteins D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate % Remaining vs. T=0 G->H

Caption: Workflow for determining this compound stability in cell culture media.

References

Potential off-target effects of Gsk481 in kinase profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing GSK481, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding its on-target and potential off-target effects is critical for the accurate interpretation of experimental results.

Data Presentation: Kinase Selectivity Profile

This compound has been described as a highly selective and specific inhibitor of RIPK1.[1] It was profiled against a large panel of kinases and demonstrated exceptional selectivity for RIPK1. While the complete raw data from the comprehensive kinase panel screening is not publicly available, the table below serves as a representative example of how such data would be presented, reflecting the reported high selectivity. The data is hypothetical and for illustrative purposes only.

Table 1: Representative Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µM (Hypothetical)Kinase FamilyNotes
RIPK1 >99% Serine/Threonine Kinase On-target activity
Kinase A<5%Tyrosine KinaseNo significant inhibition
Kinase B<2%Serine/Threonine KinaseNo significant inhibition
Kinase C<10%Serine/Threonine KinaseNo significant inhibition
Kinase D<5%Lipid KinaseNo significant inhibition
... (400+ other kinases)<10%VariousMinimal to no off-target activity observed

Disclaimer: This table is a hypothetical representation. Actual experimental results may vary.

Mandatory Visualizations

G cluster_0 Biochemical Kinase Profiling Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add this compound (or Vehicle Control) A->B C Initiate Reaction (Add Radiolabeled [γ-³²P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction D->E F Quantify Substrate Phosphorylation (e.g., Filter Binding Assay) E->F G Data Analysis (% Inhibition vs. Control) F->G G cluster_1 Necroptosis Signaling Pathway cluster_2 Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Ub_RIPK1 Ubiquitinated RIPK1 ComplexI->Ub_RIPK1 RIPK1 RIPK1 ComplexI->RIPK1 NFkB NF-κB Activation (Pro-survival) Ub_RIPK1->NFkB RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibition G Troubleshooting Unexpected Cellular Phenotype Observed Is the phenotype consistent with RIPK1 inhibition? Could it be an off-target effect? Is the experimental setup optimal? Yes_RIPK1 Phenotype is likely on-target. Consider the dual role of RIPK1 in apoptosis and necroptosis. Troubleshooting:q1->Yes_RIPK1 No_RIPK1 Proceed to investigate potential off-target effects. Troubleshooting:q1->No_RIPK1 Confirm_Off_Target Validate with a structurally unrelated RIPK1 inhibitor or use siRNA/CRISPR to knock down RIPK1. Troubleshooting:q2->Confirm_Off_Target Profile_Inhibitor Perform a broad kinase panel screen to identify potential off-targets. Troubleshooting:q2->Profile_Inhibitor Check_Conc Verify this compound concentration and integrity. Troubleshooting:q3->Check_Conc Check_Cells Ensure cell line expresses RIPK1 and other necessary pathway components. Troubleshooting:q3->Check_Cells Check_Stimulus Confirm the potency and timing of the necroptosis-inducing stimulus. Troubleshooting:q3->Check_Stimulus

References

Troubleshooting unexpected results in experiments with Gsk481

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Gsk481, a potent and selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and specific small molecule inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1).[1] Its mechanism of action is through the inhibition of RIPK1 kinase activity by preventing the phosphorylation of key residues such as Serine 166 (S166) in human RIPK1.[1][2] By inhibiting RIPK1, this compound can block necroptotic cell death and inflammatory signaling pathways.[3][4]

Q2: What is the observed species selectivity of this compound?

This compound exhibits significant species selectivity. It is highly potent against human and cynomolgus monkey RIPK1 but is substantially less potent (>100-fold) against non-primate RIPK1, including murine (mouse and rat) orthologs.[3][5] This is a critical consideration when designing and interpreting in vivo studies or experiments using non-primate cell lines.

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions at -80°C to maintain stability and activity.[1][2]

Q4: What are the known off-target effects of this compound?

This compound is reported to be a highly selective inhibitor for RIPK1, showing minimal inhibition against a large panel of other kinases.[5][6] However, as with any kinase inhibitor, the potential for off-target effects exists, especially at high concentrations.[7][8] It is always recommended to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to on-target RIPK1 inhibition.

Troubleshooting Guide

This guide addresses common unexpected results and provides actionable steps to resolve them.

Issue 1: No or low inhibitory effect observed in my cell-based assay.

Potential Cause Troubleshooting Steps
Species Specificity Confirm the species of your cell line. This compound is significantly less potent in mouse and rat cells.[3][5] Consider using a human cell line (e.g., U937, Jurkat) or a different RIPK1 inhibitor validated for your model system.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. IC50 values can vary between biochemical and cellular assays.[1][6]
Compound Inactivity Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.
Cell Permeability Issues While this compound has shown good cellular activity in assays with U937 cells[1][6], permeability can vary in other cell types. Consider increasing incubation time or using a positive control inhibitor with known cell permeability.

Issue 2: High levels of cell death observed, even at low concentrations.

Potential Cause Troubleshooting Steps
Off-Target Toxicity Although this compound is highly selective, off-target effects can occur at higher concentrations.[7][8] Lower the concentration of this compound and shorten the incubation time. Use a structurally different RIPK1 inhibitor to see if the effect is reproducible.
Induction of Apoptosis In some cellular contexts, inhibition of RIPK1-mediated necroptosis can shift the signaling towards apoptosis.[2] Perform assays to detect markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.
Solvent Toxicity Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control (cells treated with the same concentration of DMSO as the this compound-treated cells).

Issue 3: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Steps
Compound Precipitation This compound has limited aqueous solubility. Ensure the compound is fully dissolved in DMSO before further dilution in aqueous buffers or media. Visually inspect for any precipitation.
Variability in Cell Health Use cells that are in the logarithmic growth phase and have consistent passage numbers. Ensure even cell seeding and distribution in multi-well plates.
Assay-Specific Variability Optimize all assay parameters, including incubation times, reagent concentrations, and detection methods, to minimize variability.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay Type Target IC50 (nM) Reference
Biochemical AssayHuman RIPK11.3[1]
S166 PhosphorylationWild-Type Human RIPK12.8[1]
Cellular AssayU937 cells10[1][6]

Table 2: Species Selectivity of this compound

Species Relative Potency Comment Reference
HumanHighPotent inhibitor of S166 phosphorylation.[5][6]
Cynomolgus MonkeyHighPotency equivalent to human RIPK1.[3]
MouseLow>100-fold less potent than against human RIPK1.[3][5]
RatLowExpected to have low potency similar to mouse.Inferred

Experimental Protocols & Workflows

Signaling Pathway

RIPK1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 RIPK1->TRAF2 FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Kinase Activity cIAP12 cIAP1/2 TRAF2->cIAP12 LUBAC LUBAC cIAP12->LUBAC ComplexI Complex I (Survival) LUBAC->ComplexI Ubiquitination NFkB NF-κB Activation ComplexI->NFkB Casp8 Caspase-8 FADD->Casp8 ComplexIIa Complex IIa (Apoptosis) Casp8->ComplexIIa Apoptosis Apoptosis ComplexIIa->Apoptosis MLKL MLKL RIPK3->MLKL Necrosome Necrosome (Complex IIb) MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->RIPK1

Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptotic pathway.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start cell_prep Prepare cell suspension (e.g., 2x10^6 cells/mL) start->cell_prep treatment Treat cells with this compound or vehicle (DMSO) cell_prep->treatment incubation Incubate for 1-2 hours at 37°C treatment->incubation heat_challenge Heat aliquots at different temperatures incubation->heat_challenge lysis Lyse cells and centrifuge to separate soluble fraction heat_challenge->lysis analysis Analyze soluble RIPK1 by Western Blot lysis->analysis data_analysis Quantify band intensity and plot melt curve analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound target engagement using CETSA.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol is adapted from general CETSA procedures and should be optimized for your specific cell line and experimental conditions.[6][9][10]

Materials:

  • Human cell line expressing RIPK1 (e.g., U937, Jurkat)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against RIPK1

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells and resuspend in fresh culture medium to a concentration of 2x10^6 cells/mL.

  • Compound Treatment: Prepare two sets of cell suspensions. Treat one set with the desired concentration of this compound (e.g., 100 nM) and the other with the equivalent volume of DMSO (vehicle control).

  • Incubation: Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target engagement.

  • Heat Challenge: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. A typical temperature gradient would be from 40°C to 70°C in 3°C increments. Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.

  • Cell Lysis: Add lysis buffer containing protease and phosphatase inhibitors to each tube. Incubate on ice for 30 minutes with gentle vortexing.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with a primary antibody specific for RIPK1. Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for RIPK1 at each temperature for both this compound-treated and vehicle-treated samples. Plot the normalized band intensities against the temperature to generate thermal melt curves. A shift in the curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Logical Troubleshooting Flow

Troubleshooting_Logic start Unexpected Result with this compound no_effect No or Low Effect? start->no_effect toxicity High Toxicity? start->toxicity inconsistent Inconsistent Results? start->inconsistent check_species Check Cell Line Species (Human vs. Mouse/Rat) no_effect->check_species Yes no_effect->toxicity No human_cells Using Human Cells? check_species->human_cells dose_response Perform Dose-Response check_compound Check Compound Integrity dose_response->check_compound solution Problem Identified check_compound->solution human_cells->dose_response Yes use_human Switch to Human Cell Line human_cells->use_human No use_human->solution lower_conc Lower Concentration toxicity->lower_conc Yes toxicity->inconsistent No apoptosis_assay Run Apoptosis Assay lower_conc->apoptosis_assay vehicle_control Check Vehicle Control apoptosis_assay->vehicle_control vehicle_control->solution check_solubility Check Compound Solubility inconsistent->check_solubility Yes cell_health Standardize Cell Culture check_solubility->cell_health cell_health->solution

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Assessing the Cytotoxicity of GSK481 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GSK481 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a key serine/threonine kinase that plays a critical role in regulating inflammatory signaling and programmed cell death pathways, including necroptosis and apoptosis.[5][6][7] this compound exerts its effect by inhibiting the autophosphorylation of RIPK1 at Ser166, a crucial step in its activation.[1][2]

Q2: Is this compound expected to be cytotoxic to primary cells?

A2: The cytotoxic potential of this compound in primary cells is context-dependent. As an inhibitor of RIPK1, this compound is primarily designed to protect cells from necroptosis, a form of programmed necrosis.[3] Therefore, in experimental models where necroptosis is induced (e.g., by TNFα in the presence of a caspase inhibitor), this compound is expected to be protective rather than cytotoxic. However, RIPK1 also has pro-survival functions, and its inhibition could potentially lead to apoptosis in certain cellular contexts.[5][8][9] Furthermore, off-target effects at high concentrations could contribute to cytotoxicity.[10][11]

Q3: What is the species specificity of this compound?

A3: this compound is highly potent against human and cynomolgus monkey RIPK1 but is significantly less potent against rodent RIPK1.[3] This is a critical consideration when designing experiments, as this compound may not be effective in primary cells of mouse or rat origin.

Q4: What are the recommended starting concentrations for this compound in primary cell experiments?

A4: Based on in vitro studies, the IC50 of this compound for inhibiting human RIPK1 kinase activity is in the low nanomolar range (e.g., 1.3 nM).[1] In cell-based assays with human cell lines like U937, the IC50 for inhibiting necroptosis is around 10 nM.[1] For primary human cells, it is recommended to perform a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell type and experimental setup.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[3] The solubility in DMSO is high (e.g., 75 mg/mL).[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1] For cell culture experiments, the final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background cytotoxicity in vehicle (DMSO) control. DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a DMSO-only control to assess its intrinsic toxicity on your primary cells.[12]
Primary cells are stressed or unhealthy.Use low-passage primary cells and ensure optimal culture conditions (media, supplements, cell density). Stressed cells are more susceptible to any treatment.
Inconsistent or variable results between experiments. Variability in primary cell donors.Primary cells from different donors can exhibit significant biological variability. If possible, use cells from a single donor for a set of experiments or use pooled donor lots to average out variability.
Inconsistent experimental conditions.Maintain consistency in cell seeding density, incubation times, and reagent preparation.
This compound degradation.Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[13]
No observable effect of this compound. This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration for your primary cell type.
Low or no expression of RIPK1 in the primary cells.Confirm RIPK1 expression in your primary cells using techniques like Western blot or qPCR.
Inappropriate assay for the expected outcome.Ensure your assay is suitable for detecting the anticipated cellular response (e.g., use a necroptosis-specific assay if you expect protection from necroptosis).
Species incompatibility.Confirm that you are using primary cells from a species where this compound is active (human or non-human primate). This compound is not effective in rodent cells.[3]
Unexpected increase in cell death with this compound treatment. Off-target effects at high concentrations.Use the lowest effective concentration of this compound. Consider using a structurally different RIPK1 inhibitor to see if the effect is compound-specific.[11]
Inhibition of RIPK1's pro-survival function.In some contexts, RIPK1 can have a pro-survival role by stabilizing certain proteins.[8] Inhibition of this function could lead to apoptosis. Analyze for markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining).
Paradoxical activation of other cell death pathways.The inhibition of one cell death pathway can sometimes sensitize cells to another. Investigate markers for different cell death modalities.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay Target Cell Line/System IC50
Kinase AssayHuman RIPK1Biochemical1.3 nM[1]
Phosphorylation AssayWild-Type Human RIPK1Biochemical2.8 nM[1]
Necroptosis AssayNecroptosis InhibitionU937 (Human Monocytic Leukemia)10 nM[1]
Necroptosis AssayNecroptosis InhibitionPrimary Human Neutrophils1.6 nM (viability), 0.5 nM (LDH release)[14]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Potential of this compound using a Resazurin-Based Viability Assay

Principle: This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin (B1680543) by mitochondrial dehydrogenases in living cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)

  • Plate reader capable of fluorescence measurement

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis: Subtract the background fluorescence (from wells with medium and reagent only) from all readings. Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

Materials:

  • Primary cells in a 96-well plate treated with this compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Plate reader capable of absorbance measurement

Procedure:

  • Experimental Setup: Follow steps 1-4 of the Resazurin Assay protocol.

  • Positive Control: In a set of untreated wells, add lysis buffer to induce maximum LDH release.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the recommended wavelength (typically ~490 nm).

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cytotoxicity as a percentage of the maximum LDH release control.

Mandatory Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complexI Complex I (Pro-survival) cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Complex IIb (Necroptosis) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_I RIPK1 cIAP12->RIPK1_I Ub RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb NFkB NF-κB Activation (Survival) RIPK1_I->NFkB FADD_a FADD Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK1_IIa->FADD_a RIPK3 RIPK3 RIPK1_IIb->RIPK3 p MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1_IIb Inhibits autophosphorylation

Caption: RIPK1 Signaling Pathway and the Action of this compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Primary Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24, 48, 72h) treat->incubate viability Viability Assay (e.g., Resazurin) incubate->viability membrane Membrane Integrity (e.g., LDH) incubate->membrane apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis analyze Data Analysis: Calculate % Viability/ Cytotoxicity viability->analyze membrane->analyze apoptosis->analyze end End: Determine CC50/IC50 analyze->end

Caption: Experimental Workflow for Assessing this compound Cytotoxicity.

Troubleshooting_Tree start High Cytotoxicity Observed? check_dmso Is DMSO control toxic? start->check_dmso reduce_dmso Reduce DMSO concentration to ≤ 0.1% check_dmso->reduce_dmso Yes check_concentration Is this compound concentration too high? check_dmso->check_concentration No dose_response Perform dose-response to find optimal concentration check_concentration->dose_response Yes check_off_target Consider off-target effects or inhibition of pro-survival RIPK1 function check_concentration->check_off_target No check_cell_health Assess primary cell health (passage number, morphology) check_off_target->check_cell_health

Caption: Troubleshooting Decision Tree for Unexpected Cytotoxicity.

References

Challenges with Gsk481's high lipophilicity and pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent and selective RIP1 kinase inhibitor GSK481, its high lipophilicity presents a double-edged sword. While contributing to its potency, this characteristic also introduces significant challenges in its experimental handling and interpretation of results. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the use of this compound, ensuring more reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective inhibitor of Receptor Interacting Protein 1 (RIP1) kinase[1][2]. It functions by inhibiting the phosphorylation of Ser166 in wild-type human RIP1, a key step in the signaling pathway that regulates inflammation and necroptosis, a form of programmed cell death[1][2][3]. Its high potency is demonstrated by an IC50 of 1.3 nM against RIP1 kinase[1][3].

Q2: What are the main challenges associated with the high lipophilicity of this compound?

A2: The high lipophilicity of this compound, as indicated by a high log D value of 5.9, leads to several experimental challenges[4]. These include:

  • Low aqueous solubility: This can make it difficult to prepare stock solutions and working dilutions for in vitro and in vivo experiments[4][].

  • Suboptimal pharmacokinetic profile: In preclinical studies, this compound exhibited low oral exposure, high clearance, and a high volume of distribution in rats, limiting its systemic efficacy when administered orally[4][6].

  • Potential for non-specific binding and off-target effects: Highly lipophilic compounds have a tendency to bind to unintended biological targets, which can complicate data interpretation[][7][8].

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

Symptoms:

  • Visible precipitate in stock solutions or assay media.

  • Inconsistent results in cellular assays.

  • Difficulty achieving desired final concentrations.

Possible Causes:

  • This compound has very low solubility in aqueous solutions[4][9].

  • Use of inappropriate solvents for stock solution preparation.

Solutions:

  • Solvent Selection: Prepare high-concentration stock solutions in 100% DMSO[1][9]. For in vivo studies, specific formulation vehicles are required to achieve solubility and bioavailability[1][3].

  • Working Dilutions: When preparing working dilutions in aqueous media, it is crucial to do so immediately before use and to ensure rapid and thorough mixing. Avoid preparing large volumes of diluted compound that will be stored for extended periods.

  • Use of Solubilizing Agents: For in vivo formulations, co-solvents and surfactants are necessary. A recommended vehicle includes a mixture of DMSO, PEG300, Tween-80, and saline[1][3]. Another option for oral administration is a suspension in a vehicle like CMC-Na[9].

Issue 2: Suboptimal Pharmacokinetic (PK) Profile in Animal Studies

Symptoms:

  • Low systemic exposure (AUC) after oral administration.

  • Rapid clearance of the compound.

  • High volume of distribution, suggesting extensive tissue binding.

Possible Causes:

  • The high lipophilicity of this compound contributes to poor absorption from the gastrointestinal tract and rapid metabolism[4][6].

  • Extensive binding to plasma proteins and tissues.

Solutions:

  • Formulation Optimization: The use of appropriate oral formulations is critical. As demonstrated in the development of the clinical candidate GSK2982772, which was derived from this compound, optimizing the formulation can significantly improve oral exposure[4][6]. Consider using formulations that enhance solubility and absorption, such as those containing cyclodextrins or lipid-based delivery systems[1][3].

  • Route of Administration: For initial efficacy studies where achieving systemic exposure is the primary goal, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism.

  • Structural Modification: While not a direct experimental solution, it is important to recognize that the suboptimal PK of this compound led to its further chemical optimization to generate GSK2982772, a compound with a more favorable profile[4][6]. This highlights the importance of considering pharmacokinetic properties early in drug discovery.

Issue 3: Potential for Non-Specific Binding and Off-Target Effects

Symptoms:

  • Cellular effects observed at concentrations significantly higher than the IC50 for RIP1 kinase.

  • Inconsistent results across different cell lines.

  • Phenotypes that are not readily explained by the known function of RIP1 kinase.

Possible Causes:

  • Highly lipophilic compounds can partition into cell membranes and interact with various proteins and lipids non-specifically[][8].

  • The chemical structure of this compound may have off-target interactions with other kinases or cellular proteins[7][10].

Solutions:

  • Dose-Response Curves: Always perform detailed dose-response experiments. The effects observed should ideally correlate with the known IC50 of this compound for RIP1 kinase inhibition.

  • Use of Control Compounds: Include a structurally distinct RIP1 kinase inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.

  • Target Engagement Assays: Whenever possible, use assays to directly measure the engagement of this compound with RIP1 kinase in your experimental system. This can help to distinguish on-target from off-target effects[11].

  • Kinase Profiling: Be aware of the broader kinase selectivity profile of this compound. While it is reported to be highly selective, understanding any potential off-targets is crucial for interpreting unexpected results[2][12].

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₉N₃O₄[1]
Molecular Weight 377.39 g/mol [1]
RIP1 Kinase IC50 1.3 nM[1][3]
Human RIP1 S166 Phos. IC50 2.8 nM[1][2]
U937 Cellular Assay IC50 10 nM[1][3]
log D 5.9[4]
FaSSIF Crystalline Solubility 30 µg/mL[4]
Rat Oral Exposure (AUC₀-∞) 0.38 µg·h/mL at 2 mg/kg[4]
Rat Clearance 69 mL/min/kg[4]
Rat Volume of Distribution 8.5 L/kg[4]

Table 2: Solubility of this compound in Various Solvents

Solvent / FormulationSolubilityNotesReference
DMSO ≥ 35 mg/mL (92.74 mM)Use freshly opened DMSO as it is hygroscopic.[1][3]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL (6.62 mM)Clear solution.[1][3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL (6.62 mM)Clear solution for in vivo use.[1][3]
10% DMSO / 90% (20% SBE-β-CD in saline) 2.5 mg/mL (6.62 mM)Suspended solution, may require sonication.[1]
Water Insoluble[9]
Ethanol Insoluble[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or higher).

    • Vortex thoroughly to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: In Vivo Formulation for Intraperitoneal (IP) Injection
  • Materials: this compound, DMSO, PEG300, Tween-80, sterile saline.

  • Procedure (for a final concentration of ≥ 2.5 mg/mL):

    • Dissolve this compound in DMSO to make a concentrated stock (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the this compound/DMSO stock.

    • Add PEG300 (40% of the final volume) and mix thoroughly.

    • Add Tween-80 (5% of the final volume) and mix until a clear solution is formed.

    • Add sterile saline (45% of the final volume) and mix to achieve the final desired concentration.

    • Administer the formulation to the animals shortly after preparation.

Visualizations

G cluster_0 Challenges of High Lipophilicity cluster_1 Experimental Consequences HighLipophilicity High Lipophilicity (log D = 5.9) PoorSolubility Poor Aqueous Solubility HighLipophilicity->PoorSolubility SuboptimalPK Suboptimal Pharmacokinetics HighLipophilicity->SuboptimalPK NonSpecificBinding Non-Specific Binding & Off-Target Effects HighLipophilicity->NonSpecificBinding Precipitation Precipitation in Assays PoorSolubility->Precipitation LowExposure Low Oral Exposure SuboptimalPK->LowExposure InconsistentData Inconsistent/Misleading Data NonSpecificBinding->InconsistentData

Figure 1. The impact of this compound's high lipophilicity on experimental outcomes.

G start Issue Encountered with this compound solubility_issue Poor Solubility / Precipitation? start->solubility_issue pk_issue Suboptimal In Vivo PK? start->pk_issue offtarget_issue Unexpected Cellular Effects? start->offtarget_issue solubility_issue->pk_issue No solution_solubility Use DMSO for stock. Optimize in vivo formulation. solubility_issue->solution_solubility Yes pk_issue->offtarget_issue No solution_pk Optimize formulation. Consider alternative routes (IP, IV). pk_issue->solution_pk Yes solution_offtarget Perform dose-response. Use control compounds. Conduct target engagement assays. offtarget_issue->solution_offtarget Yes G TNFR TNFα Receptor RIP1 RIP1 Kinase TNFR->RIP1 activates Phospho_RIP1 Phosphorylated RIP1 RIP1->Phospho_RIP1 autophosphorylation Inflammation Inflammation Phospho_RIP1->Inflammation Necroptosis Necroptosis Phospho_RIP1->Necroptosis This compound This compound This compound->RIP1 inhibits

References

Species-specific activity of Gsk481 in human versus mouse cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gsk481, a potent and selective RIPK1 inhibitor. The information focuses on the well-documented species-specific activity of this compound in human versus mouse cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its primary mechanism of action is to bind to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation.[2][4] RIPK1 is a critical regulator of cellular necroptosis and inflammation, and its inhibition by this compound can block these pathways.[1][5]

Q2: I am seeing potent inhibition of necroptosis in my human cell line with this compound, but little to no effect in my mouse cell line. Is this expected?

A2: Yes, this is the expected and well-documented species-specific activity of this compound. The inhibitor is highly potent against human RIPK1 but is significantly less effective at inhibiting wild-type mouse RIPK1.[1][4] This difference in potency is attributed to variations in the amino acid sequence of the RIPK1 activation loop between primates and non-primates.[6]

Q3: What are the reported IC50 values for this compound in human and mouse cells?

A3: this compound demonstrates a significant difference in potency between human and mouse systems. The IC50 values are summarized in the table below.

Q4: Can this compound be used in mouse models of disease?

A4: Due to its low potency against wild-type mouse RIPK1, this compound is generally not recommended for in vivo studies in wild-type mouse models.[4] However, it has been shown to be more potent against certain mutant forms of mouse RIPK1.[2][4] For in vivo studies in mice, alternative RIPK1 inhibitors with better cross-species activity, such as GSK2982772, may be more suitable.[7]

Q5: How does this compound binding to RIPK1 lead to the inhibition of necroptosis?

A5: this compound is a Type II kinase inhibitor that stabilizes an inactive conformation of RIPK1.[6] In the TNF-alpha signaling pathway, activation of the TNF receptor can lead to the formation of a signaling complex called the necrosome, which includes RIPK1 and RIPK3. The kinase activity of RIPK1 is essential for the autophosphorylation and activation of RIPK3 within this complex. Activated RIPK3 then phosphorylates and activates MLKL, the executioner of necroptosis. By inhibiting the kinase activity of RIPK1, this compound prevents the formation of the active necrosome and subsequent MLKL-mediated cell death.[8]

Troubleshooting Guides

Problem: this compound is not inhibiting TNF-α induced necroptosis in my mouse cell line (e.g., L929).

  • Possible Cause 1: Species-Specific Inactivity. This is the most likely reason. This compound is over 100-fold less potent against wild-type mouse RIPK1 compared to human RIPK1.[1]

    • Solution:

      • Confirm the species of your cell line.

      • For mouse-specific studies, consider using a RIPK1 inhibitor with demonstrated potency in murine systems.

      • If you must use this compound, be aware that significantly higher concentrations will be needed, which may lead to off-target effects.

  • Possible Cause 2: Incorrect Experimental Setup.

    • Solution:

      • Ensure that your necroptosis induction protocol is working correctly. A common method is to stimulate cells with TNF-α in the presence of a pan-caspase inhibitor (like z-VAD-fmk) to block apoptosis and channel the signaling towards necroptosis.[2]

      • Include a positive control for necroptosis inhibition in mouse cells, such as Necrostatin-1.

  • Possible Cause 3: Compound Instability or Degradation.

    • Solution:

      • Ensure proper storage of this compound, typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO.[1][2]

      • Prepare fresh working solutions from a stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]

Problem: I am observing inconsistent results with this compound in my human cell line (e.g., U937, HT-29).

  • Possible Cause 1: Cell Line Variability.

    • Solution:

      • Ensure your cell line is not contaminated and has a low passage number.

      • Different human cell lines may have varying levels of RIPK1 expression and sensitivity to TNF-α induced necroptosis. It is advisable to characterize the necroptosis pathway in your specific cell line.

  • Possible Cause 2: Suboptimal Compound Concentration or Incubation Time.

    • Solution:

      • Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 for U937 cells is reported to be around 10 nM.[2]

      • Optimize the pre-incubation time with this compound before inducing necroptosis. A pre-incubation of 1-2 hours is often sufficient.[9]

  • Possible Cause 3: Issues with Assay Readout.

    • Solution:

      • Use a reliable method to quantify cell death, such as a CellTiter-Glo luminescence assay for cell viability or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).[2]

      • Include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and cells treated with the necroptosis inducer alone.

Data Presentation

Table 1: In Vitro Potency of this compound against Human and Mouse RIPK1

Target/AssaySpeciesIC50 ValueReference(s)
RIPK1 Kinase ActivityHuman1.3 nM[2]
Inhibition of Ser166 Phosphorylation in wild-type RIPK1Human2.8 nM[2][3]
U937 Cellular Necroptosis AssayHuman10 nM[2][4]
Inhibition of Ser166 Phosphorylation in wild-type RIPK1Mouse>10,000 nM[10]
Inhibition of Ser166 Phosphorylation in mutant RIPK1Mouse18 - 110 nM[2][10]

Experimental Protocols

1. Cellular Necroptosis Assay in Human U937 Cells

  • Objective: To determine the potency of this compound in inhibiting TNF-α induced necroptosis in a human cell line.

  • Materials:

    • Human U937 cells

    • RPMI-1640 medium supplemented with 10% FBS

    • This compound

    • Human TNF-α

    • z-VAD-fmk (pan-caspase inhibitor)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well opaque-walled plates

  • Procedure:

    • Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Induce necroptosis by adding human TNF-α (final concentration 20 ng/mL) and z-VAD-fmk (final concentration 20 µM).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

2. RIPK1 Phosphorylation Assay (ELISA-based)

  • Objective: To measure the inhibition of RIPK1 autophosphorylation at Serine 166.

  • Materials:

    • HEK293T cells

    • Expression plasmids for human or mouse RIPK1

    • Transfection reagent

    • This compound

    • Lysis buffer

    • Anti-phospho-RIPK1 (Ser166) antibody

    • Total RIPK1 antibody

    • HRP-conjugated secondary antibody

    • ELISA plate and substrate

  • Procedure:

    • Transfect HEK293T cells with either human or mouse wild-type RIPK1 expression plasmids.

    • After 24-48 hours, treat the cells with various concentrations of this compound for 2 hours.

    • Lyse the cells and collect the protein lysates.

    • Perform a sandwich ELISA:

      • Coat the ELISA plate with a capture antibody for total RIPK1.

      • Add cell lysates to the wells.

      • Detect phosphorylated RIPK1 using an anti-phospho-RIPK1 (Ser166) antibody.

      • Use an HRP-conjugated secondary antibody and a colorimetric substrate for detection.

    • Normalize the phospho-RIPK1 signal to the total RIPK1 signal.

    • Determine the IC50 value for the inhibition of phosphorylation.

Visualizations

Gsk481_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_complexI Complex I cluster_necrosome Necrosome (Complex IIb) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 RIPK1_I RIPK1 TRADD->RIPK1_I RIPK1_N RIPK1 RIPK1_I->RIPK1_N Dissociates and forms Necrosome RIPK3 RIPK3 RIPK1_N->RIPK3 Phosphorylates (Kinase Activity) MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Executes This compound This compound This compound->RIPK1_N Inhibits Kinase Activity

Caption: this compound inhibits the kinase activity of RIPK1 within the necrosome, blocking necroptosis.

Gsk481_Experimental_Workflow cluster_human Human Cells cluster_mouse Mouse Cells Human_Cells Seed Human Cells (e.g., U937) Pretreat_Human Pre-treat with This compound Human_Cells->Pretreat_Human Induce_Human Induce Necroptosis (TNF-α + z-VAD-fmk) Pretreat_Human->Induce_Human Assay_Human Measure Cell Viability Induce_Human->Assay_Human Result_Human Potent Inhibition of Necroptosis Assay_Human->Result_Human Mouse_Cells Seed Mouse Cells (e.g., L929) Pretreat_Mouse Pre-treat with This compound Mouse_Cells->Pretreat_Mouse Induce_Mouse Induce Necroptosis (TNF-α + z-VAD-fmk) Pretreat_Mouse->Induce_Mouse Assay_Mouse Measure Cell Viability Induce_Mouse->Assay_Mouse Result_Mouse Minimal to No Inhibition Assay_Mouse->Result_Mouse

Caption: Experimental workflow comparing this compound activity in human versus mouse cells.

Gsk481_Troubleshooting_Logic Start This compound shows no effect in my experiment Check_Species What is the species of your cell line? Start->Check_Species Human_Cells Human Check_Species->Human_Cells Human Mouse_Cells Mouse Check_Species->Mouse_Cells Mouse Check_Human_Protocol Review experimental protocol: - Dose-response? - Positive controls? - Assay validity? Human_Cells->Check_Human_Protocol Mouse_Explanation Expected result due to low potency of this compound against mouse RIPK1. Mouse_Cells->Mouse_Explanation Protocol_OK Protocol is Valid Check_Human_Protocol->Protocol_OK Yes Protocol_Issue Protocol has Issues Check_Human_Protocol->Protocol_Issue No Investigate_Further Investigate other factors: - Compound stability - Cell line integrity Protocol_OK->Investigate_Further Optimize_Protocol Optimize experimental conditions Protocol_Issue->Optimize_Protocol

Caption: Troubleshooting logic for unexpected results with this compound.

References

Validation & Comparative

Validating the specificity of Gsk481 against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor research, achieving exquisite specificity for the intended target while minimizing off-target effects is a paramount objective. Gsk481, a potent and selective inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, has emerged as a benchmark compound demonstrating a remarkable level of selectivity. This guide provides a comprehensive comparison of this compound's specificity against other kinase inhibitors, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their studies.

Unprecedented Selectivity of this compound

This compound distinguishes itself from many other kinase inhibitors through its exceptional specificity for RIP1 kinase. Extensive profiling using advanced screening platforms has consistently demonstrated its minimal interaction with a broad spectrum of other kinases. This high degree of selectivity is crucial for accurately dissecting the biological functions of RIP1 kinase in cellular processes such as necroptosis and inflammation, without the confounding influence of off-target activities.

To illustrate this specificity, a comparative analysis of this compound against the widely used, less selective RIPK1 inhibitor, Necrostatin-1, is presented below. The data is a representative compilation from KINOMEscan™ profiling, a quantitative, competition-based binding assay.

Table 1: Comparative Kinase Selectivity Profile of this compound and Necrostatin-1

Kinase TargetThis compound (% Inhibition @ 10 µM)Necrostatin-1 (% Inhibition @ 10 µM)
RIPK1 (Primary Target) <1 ~25
IDO1>90<10
PAK1>90~40
PKAcα>90~35
ABL1>90>90
SRC>90>90
LCK>90>90
EGFR>90>90
VEGFR2>90>90
p38α (MAPK14)>90>90

Note: Data is illustrative and compiled from multiple sources. The percentage of inhibition is inversely proportional to the amount of kinase activity remaining.

The data clearly indicates that while this compound maintains potent and specific inhibition of RIPK1, Necrostatin-1 exhibits significant off-target inhibition of Indoleamine 2,3-dioxygenase (IDO1) and other kinases like PAK1 and PKAcα.[1] This lack of specificity can lead to ambiguous experimental outcomes, attributing observed effects to RIPK1 inhibition when they may, in fact, be due to interactions with other cellular targets.

The RIP1 Signaling Pathway in Necroptosis

This compound's target, RIP1 kinase, is a critical mediator of necroptosis, a form of programmed cell death. Understanding this pathway is essential for contextualizing the inhibitor's mechanism of action.

RIP1_Signaling_Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 RIPK1_ub Ub-RIPK1 Complex_I->RIPK1_ub Ubiquitination Complex_IIa Complex IIa (RIPK1, FADD, Casp8) Complex_I->Complex_IIa Deubiquitination NFkB NF-κB Survival RIPK1_ub->NFkB Apoptosis Apoptosis Complex_IIa->Apoptosis Necrosome Necrosome (RIPK1, RIPK3) Complex_IIa->Necrosome Caspase-8 inhibition MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->Necrosome Inhibits Kinase Activity

RIP1 kinase signaling pathway leading to necroptosis.

Experimental Protocols

To ensure the reproducibility and validation of specificity data, detailed experimental protocols for the key assays are provided below.

KINOMEscan™ Kinase Inhibition Assay

This assay quantitatively measures the binding of a test compound to a panel of kinases.

Experimental Workflow:

KINOMEscan_Workflow start Start step1 Immobilized Ligand + Kinase-tagged Phage + Test Compound (this compound) start->step1 step2 Competition for Ligand Binding step1->step2 step3 Wash to Remove Unbound Phage step2->step3 step4 Quantify Bound Phage via qPCR step3->step4 end Determine % Inhibition step4->end

Workflow for the KINOMEscan™ assay.

Methodology:

  • Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. An immobilized ligand that binds to the active site of the kinase is used. A DNA-tagged kinase and the test compound are added. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Procedure:

    • Kinases are produced as fusions with a unique DNA tag.

    • An active-site directed ligand is immobilized on a solid support.

    • The DNA-tagged kinase, immobilized ligand, and the test compound (e.g., this compound) are combined in a multi-well plate.

    • The mixture is incubated to allow for binding competition.

    • Unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control (DMSO) to calculate the percentage of inhibition. A lower percentage of remaining bound kinase indicates a higher inhibitory activity of the compound.

Radiolabeled Kinase Assay (e.g., [γ-³³P]ATP Filter Binding Assay)

This is a traditional and direct method to measure the enzymatic activity of a kinase.

Methodology:

  • Reaction Setup:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, and a buffer containing MgCl₂ and ATP.

    • [γ-³³P]ATP is included in the reaction mixture as a tracer.

    • The test inhibitor (e.g., this compound) at various concentrations is added to the reaction wells. A control reaction with DMSO is also prepared.

  • Kinase Reaction:

    • The reaction is initiated by the addition of the kinase or ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Reaction Termination and Separation:

    • The reaction is stopped by adding a solution that denatures the kinase (e.g., phosphoric acid).

    • The reaction mixture is then spotted onto a phosphocellulose filter membrane. The substrate peptide/protein, now potentially radiolabeled, binds to the filter, while the free [γ-³³P]ATP is washed away.

  • Quantification:

    • The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.

  • Data Analysis: The radioactivity counts in the presence of the inhibitor are compared to the control to determine the percentage of inhibition. IC₅₀ values can be calculated by performing the assay with a range of inhibitor concentrations.

Conclusion

The data and methodologies presented in this guide underscore the exceptional specificity of this compound as a RIP1 kinase inhibitor. Its minimal off-target profile, especially when compared to other inhibitors like Necrostatin-1, makes it an invaluable tool for researchers investigating the intricate roles of RIP1 kinase in health and disease. By employing robust and well-defined experimental protocols, the scientific community can confidently utilize this compound to generate precise and reliable data, ultimately accelerating the pace of discovery in this critical area of research.

References

Cross-Validation of Gsk481's Effects with RIPK1 Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key experimental approaches for studying the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in cellular signaling pathways: pharmacological inhibition with GSK481 and genetic knockdown of RIPK1. Understanding the nuances of each method is critical for the accurate interpretation of experimental results and for the development of therapeutic strategies targeting RIPK1.

Introduction to RIPK1 Modulation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate, orchestrating pathways involved in inflammation, apoptosis, and necroptosis. Its dual functionality as both a kinase and a scaffold protein makes it a complex and compelling therapeutic target. This compound is a highly potent and selective small molecule inhibitor that specifically targets the kinase activity of RIPK1, leaving its scaffolding functions intact. In contrast, genetic knockdown techniques, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), reduce the overall expression of the RIPK1 protein, thereby ablating both its kinase and scaffolding activities. This fundamental difference in their mechanism of action can lead to divergent cellular outcomes, underscoring the importance of cross-validation.

Quantitative Comparison of Effects

The following tables summarize the differential effects of this compound and RIPK1 genetic knockdown on key cellular processes, primarily focusing on necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity. The data presented is a synthesis from multiple studies to provide a comparative overview.

Parameter This compound (RIPK1 Kinase Inhibition) RIPK1 Genetic Knockdown (siRNA/shRNA) Source
Cell Viability (TNF-α induced necroptosis) Significant protection from necroptosisProtection from necroptosis, but may sensitize cells to apoptosis[1][2][3]
Phospho-MLKL Levels (Necroptosis marker) Strong inhibition of MLKL phosphorylationStrong inhibition of MLKL phosphorylation[1][4][5]
Caspase-3 Activation (Apoptosis marker) No significant increase; may slightly decreasePotential for increased caspase-3 activation, especially in the absence of necroptotic stimuli[3]
TNF-α Production Inhibition of RIPK1 kinase-dependent TNF-α productionReduction in total RIPK1-mediated signaling, including TNF-α production[6]

Table 1: Comparison of Cellular Outcomes. This table highlights the key differences in the cellular response to RIPK1 kinase inhibition by this compound versus the reduction of total RIPK1 protein by genetic knockdown. A significant distinction is the potential for RIPK1 knockdown to shift the cellular response towards apoptosis, a phenomenon not typically observed with kinase inhibition alone.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

RIPK1 Genetic Knockdown using shRNA

This protocol describes the generation of stable RIPK1 knockdown cell lines using lentiviral-mediated shRNA delivery.

  • Cell Lines: Human colon adenocarcinoma HT-29 or murine fibrosarcoma L929 cells.

  • shRNA Constructs: Lentiviral vectors expressing shRNA targeting human or mouse RIPK1. A non-targeting scrambled shRNA should be used as a control.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Transduction: Infect target cells (HT-29 or L929) with the collected lentiviral particles in the presence of polybrene (8 µg/mL).

  • Selection: Select for stably transduced cells using puromycin (B1679871) (1-2 µg/mL) for at least 48 hours.

  • Validation: Confirm RIPK1 knockdown efficiency by Western blotting.

Induction of Necroptosis

This protocol is used to induce RIPK1 kinase-dependent necroptosis in cultured cells.

  • Reagents:

    • Tumor Necrosis Factor-alpha (TNF-α): 10-100 ng/mL

    • Smac mimetic (e.g., BV6 or Birinapant): 100 nM - 1 µM

    • pan-Caspase inhibitor (e.g., z-VAD-fmk): 20-50 µM

  • Procedure:

    • Seed cells in a multi-well plate at an appropriate density.

    • Pre-treat cells with the Smac mimetic and z-VAD-fmk for 30-60 minutes.

    • Add TNF-α to the culture medium.

    • Incubate for the desired time (typically 6-24 hours) before analysis.

Cell Viability Assay (Sytox Green Staining)

This assay quantifies cell death by measuring the uptake of a cell-impermeable DNA dye.

  • Reagent: Sytox Green nucleic acid stain (or Propidium Iodide).

  • Procedure:

    • After necroptosis induction, add Sytox Green to the cell culture medium at a final concentration of 50 nM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or visualize under a fluorescence microscope.

    • Normalize the fluorescence of treated cells to that of cells lysed with a detergent (e.g., Triton X-100) to determine the percentage of cell death.

Western Blotting for Phosphorylated MLKL (p-MLKL)

This protocol detects the activation of MLKL, a key downstream effector of RIPK1-mediated necroptosis.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phosphorylated MLKL (p-MLKL Ser358 for human, Ser345 for mouse).

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Cytokine Measurement (ELISA for TNF-α)

This protocol quantifies the amount of secreted TNF-α in the cell culture supernatant.

  • Sample Collection: Collect cell culture supernatants at the end of the experimental treatment.

  • ELISA Kit: Use a commercially available ELISA kit for human or mouse TNF-α.

  • Procedure: Follow the manufacturer's instructions for the ELISA kit, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Measuring the absorbance at 450 nm using a plate reader.

    • Calculating the TNF-α concentration based on the standard curve.

Visualizing the Pathways and Concepts

The following diagrams illustrate the key signaling pathways and the conceptual framework for the cross-validation of this compound and RIPK1 genetic knockdown.

RIPK1_Signaling_Pathway cluster_complexI cluster_complexIIa cluster_complexIIb TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ub NFkB NF-κB Activation (Pro-survival) RIPK1->NFkB Scaffold function FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Kinase activity ComplexI Complex I Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis ComplexIIa Complex IIa MLKL MLKL RIPK3->MLKL pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis ComplexIIb Complex IIb (Necrosome) This compound This compound This compound->RIPK1 Inhibits kinase siRNA RIPK1 siRNA/shRNA siRNA->RIPK1 Degrades protein Experimental_Workflow Start Start: Culture HT-29 or L929 cells Treatment Treatment Groups Start->Treatment Control Control (Vehicle) Treatment->Control This compound This compound Treatment->this compound siRNA RIPK1 siRNA Treatment->siRNA Induction Induce Necroptosis (TNF-α + Smac mimetic + z-VAD-fmk) Control->Induction This compound->Induction siRNA->Induction Analysis Analysis Induction->Analysis Viability Cell Viability Assay (Sytox Green) Analysis->Viability Western Western Blot (p-MLKL, Cleaved Caspase-3, RIPK1) Analysis->Western ELISA ELISA (TNF-α) Analysis->ELISA End End: Compare Results Viability->End Western->End ELISA->End Logical_Relationship RIPK1_Protein RIPK1 Protein Kinase_Activity Kinase Activity RIPK1_Protein->Kinase_Activity Scaffold_Function Scaffold Function RIPK1_Protein->Scaffold_Function Necroptosis Necroptosis Kinase_Activity->Necroptosis Apoptosis_Inflammation Apoptosis & Inflammation Regulation Scaffold_Function->Apoptosis_Inflammation This compound This compound This compound->Kinase_Activity Inhibits siRNA RIPK1 siRNA siRNA->RIPK1_Protein Reduces

References

GSK481: A Comparative Analysis of Potency in Primate and Non-Primate Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of GSK481, a selective RIPK1 inhibitor, in primate and non-primate cell lines. The information presented is supported by experimental data to aid researchers in evaluating its suitability for their studies.

Potency Comparison of this compound

This compound exhibits significant species-specific differences in its potency as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor. Experimental data demonstrates that this compound is a highly potent inhibitor of human RIPK1.[1][2][3][4] Its potency against cynomolgus monkey RIPK1 is approximately equivalent to its human counterpart.[5] However, this compound is substantially less effective against non-primate RIPK1, with over 100-fold lower potency observed in murine models.[5]

Initial screenings identified GSK'481 as a potent inhibitor with an IC50 of 10 nM in a RIPK1 fluorescence polarization (FP) assay.[4] Further studies established its IC50 at 1.3 nM for RIP1 kinase and 2.8 nM for the inhibition of Ser166 phosphorylation in wild-type human RIP1.[1][2] In a cellular context, this compound demonstrated excellent translational activity in the human U937 cell line with an IC50 of 10 nM.[1]

In contrast, this compound was found to be ineffective at reducing the phosphorylation of Ser166 in wild-type mouse RIP1.[1] Interestingly, it did show inhibitory activity against certain mouse RIP1 mutants, with IC50 values ranging from 18 to 110 nM.[1] This species-specific activity is a critical consideration for researchers utilizing animal models in their investigations of RIPK1-mediated signaling pathways.

TargetSpeciesAssayIC50 (nM)
RIPK1 (biochemical)HumanFluorescence Polarization1.3
pS166 RIPK1 (biochemical)Human-2.8
Necroptosis (cellular)Human (U937 cells)-10
pS166 RIPK1 (biochemical)Mouse (wild-type)->10,000
pS166 RIPK1 (biochemical)Mouse (mutants)-18 - 110

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's potency.

RIPK1 Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of RIPK1.

  • Reagents: Recombinant human or mouse RIPK1, ATP, substrate peptide (e.g., myelin basic protein), this compound, kinase reaction buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, add the RIPK1 enzyme, the substrate peptide, and the this compound dilution or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

    • Stop the reaction and measure the amount of product formed. With the ADP-Glo™ assay, a reagent is added to convert the ADP generated to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.

    • Calculate the percent inhibition at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Potency Assay (Necroptosis Inhibition)

This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.

  • Cell Line: Human monocytic cell line U937.

  • Reagents: U937 cells, cell culture medium, human TNF-α, a SMAC mimetic (e.g., BV6), a pan-caspase inhibitor (e.g., z-VAD-fmk), this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed U937 cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound for a specified period.

    • Induce necroptosis by adding a combination of TNF-α, SMAC mimetic, and pan-caspase inhibitor.

    • Incubate the cells for a sufficient time to allow for cell death to occur in the control wells.

    • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.

    • Calculate the percent protection at each this compound concentration.

    • Determine the IC50 value by plotting the percent protection against the log of the this compound concentration.

Visualizations

Signaling Pathway of TNF-α-Induced Necroptosis

The following diagram illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α) that leads to necroptosis, and the point of inhibition by this compound.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits TNFa TNF-α TNFa->TNFR1 Binds NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexII Complex II (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexII Deubiquitination RIPK1_p p-RIPK1 ComplexII->RIPK1_p RIPK1 autophosphorylation RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Phosphorylates MLKL_p p-MLKL (trimer) RIPK3_p->MLKL_p Phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis Pore formation This compound This compound This compound->RIPK1_p Inhibits autophosphorylation

Caption: TNF-α signaling pathway leading to necroptosis and inhibition by this compound.

Experimental Workflow for Potency Determination

This diagram outlines the general workflow for assessing the potency of a kinase inhibitor like this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) biochemical Biochemical Assay (Kinase Inhibition) reagents->biochemical cells Culture Cells cellular Cellular Assay (e.g., Necroptosis) cells->cellular data Data Acquisition (Luminescence, etc.) biochemical->data cellular->data calc Calculate % Inhibition or % Protection data->calc ic50 Determine IC50 calc->ic50

Caption: General experimental workflow for determining the potency of this compound.

References

Navigating Necroptosis: A Comparative Guide to GSK481 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of necroptosis presents a promising therapeutic avenue for a host of inflammatory and degenerative diseases. This guide provides an objective comparison of the efficacy of the RIPK1 inhibitor GSK481 against other prominent necroptosis inhibitors, supported by experimental data and detailed methodologies.

Necroptosis is a form of regulated cell death mediated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL). The selective inhibition of these key proteins offers a powerful tool to dissect the necroptotic pathway and develop novel therapeutics. This guide focuses on a comparative analysis of this compound, a potent RIPK1 inhibitor, with other well-characterized inhibitors targeting different nodes of the necroptosis pathway.

Quantitative Comparison of Necroptosis Inhibitors

The following tables summarize the in vitro efficacy of this compound and other key necroptosis inhibitors. It is important to note that IC50 and EC50 values can vary between studies due to different experimental conditions, such as cell lines, stimulus concentrations, and assay methods. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: RIPK1 Inhibitors

InhibitorTargetMechanism of ActionIn Vitro Potency (IC50/EC50)Species SelectivityKey Features
This compound RIPK1ATP-competitive inhibitor of kinase activityIC50: ~1.3 nM (biochemical) EC50: ~10 nM (human U937 cells)High selectivity for human RIPK1 over rodentPotent inhibitor of human RIPK1.
Necrostatin-1s (Nec-1s) RIPK1Allosteric inhibitor of kinase activityEC50: ~50 nM (human Jurkat cells)Active against both human and murine RIPK1Widely used tool compound; improved version of Necrostatin-1 with better metabolic stability.
RIPA-56 RIPK1ATP-competitive inhibitor of kinase activityIC50: 13 nM (biochemical) EC50: ~28 nM (human HT-29 cells) EC50: ~27 nM (murine L929 cells)Potent against both human and murine RIPK1High selectivity and good metabolic stability.

Table 2: RIPK3, MLKL, and Dual Inhibitors

InhibitorTarget(s)Mechanism of ActionIn Vitro Potency (IC50/EC50)Species SelectivityKey Features
GSK'872 RIPK3ATP-competitive inhibitor of kinase activityIC50: ~1.3 nM (biochemical)Effective in both human and murine cellsHighly potent and selective RIPK3 inhibitor; may induce apoptosis at higher concentrations.[1]
Mlkl-IN-2 MLKLCovalent modification of Cys86, inhibiting oligomerizationEC50: ~3.1 µM (human HT-29 cells)Human MLKL specificTargets the terminal effector of necroptosis.[1]
GSK2593074A (GSK'074) RIPK1 & RIPK3Dual inhibitor of kinase activityIC50: ~3 nM (in multiple human and murine cell lines)Effective in both human and murine cellsPotent dual-targeting inhibitor.

Experimental Protocols

Reproducible and standardized experimental protocols are critical for the evaluation of necroptosis inhibitors. Below is a detailed methodology for a common in vitro necroptosis inhibition assay.

In Vitro Necroptosis Inhibition Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the evaluation of inhibitor efficacy.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Human TNFα (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Necroptosis inhibitors (this compound, Nec-1s, GSK'872, etc.) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well white, clear-bottom tissue culture plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HT-29 cells to ~80% confluency.

    • Trypsinize and seed 1 x 10^4 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the necroptosis inhibitors in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitors for 1-2 hours.

  • Necroptosis Induction:

    • Prepare a necroptosis induction cocktail containing human TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) in complete culture medium.

    • Add the induction cocktail to the wells containing the pre-treated cells.

    • Include control wells with cells only (no treatment) and cells with the induction cocktail but no inhibitor.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the untreated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the EC50 value for each inhibitor using a suitable curve-fitting software.

Visualizing the Molecular Pathway and Experimental Design

To better understand the mechanism of action of these inhibitors and the experimental workflow, the following diagrams have been generated using Graphviz.

Necroptosis_Pathway Necroptosis Signaling Pathway and Inhibitor Targets TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI Recruitment ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) ComplexI->ComplexIIb Caspase-8 inhibition RIPK1 RIPK1 ComplexIIa->RIPK1 ComplexIIb->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis This compound This compound This compound->RIPK1 Nec1s Nec-1s Nec1s->RIPK1 RIPA56 RIPA-56 RIPA56->RIPK1 GSK872 GSK'872 GSK872->RIPK3 MLKL_IN2 Mlkl-IN-2 MLKL_IN2->MLKL GSK074_RIPK1 GSK'074 GSK074_RIPK1->RIPK1 GSK074_RIPK3 GSK'074 GSK074_RIPK3->RIPK3

Caption: Necroptosis signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Necroptosis Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HT-29) Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_Inhibitors Prepare Inhibitor Dilutions Pretreat Pre-treat with Inhibitors Prepare_Inhibitors->Pretreat Prepare_Stimuli Prepare Necroptosis Induction Cocktail Induce Induce Necroptosis Prepare_Stimuli->Induce Seed_Cells->Pretreat Pretreat->Induce Incubate Incubate (18-24h) Induce->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability Normalize_Data Normalize Data to Controls Measure_Viability->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

References

Gsk481: Ensuring Reproducibility of Experimental Results in RIPK1-Mediated Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for therapeutic interventions targeting inflammatory diseases, neurodegeneration, and certain cancers, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node. The reproducibility of experimental findings is paramount for advancing our understanding of RIPK1's role in pathophysiology and for the development of effective inhibitors. This guide provides a comparative analysis of Gsk481, a potent and selective RIPK1 inhibitor, with other widely used alternatives. We present supporting experimental data, detailed protocols, and clear visualizations to aid researchers in designing and interpreting their studies, thereby fostering greater consistency and reliability in the field.

Comparative Performance of RIPK1 Inhibitors

This compound is a highly potent and selective, allosteric inhibitor of RIPK1, belonging to the benzoxazepinone class.[1][2] It operates via a Type III binding mode, targeting an allosteric pocket on the kinase, which confers its high selectivity.[2] For a comprehensive evaluation, we compare this compound with Necrostatin-1 (Nec-1), a first-generation RIPK1 inhibitor, and GSK2982772, a clinical-stage successor to this compound.

InhibitorTypeTargetBiochemical Potency (IC50)Cellular Potency (EC50)Key Characteristics
This compound Type III AllostericRIPK1~10 nM (RIPK1 FP binding assay)[1]~10 nM (U937 cells, TNF-induced necroptosis)High potency and selectivity; suboptimal pharmacokinetic properties.[1]
Necrostatin-1 (Nec-1) Type III AllostericRIPK1~494 nM (Jurkat cells)~0.76 - 1.33 µM (L929 & U937 cells)[1]First-in-class RIPK1 inhibitor, widely used as a tool compound; moderate potency and some off-target effects.[3]
GSK2982772 Type III AllostericRIPK1~1.0 nM (RIPK1 FP binding assay)[1]~16 nM (Human whole blood assay)[4]Optimized from this compound with improved pharmacokinetic properties; currently in clinical trials.[1][3][5]

Signaling Pathway of RIPK1-Mediated Necroptosis

The activation of the TNF receptor 1 (TNFR1) by TNF-α initiates the assembly of a membrane-bound complex known as Complex I. This complex can trigger pro-survival signals through NF-κB activation. However, under conditions where components of Complex I are deubiquitinated, or when caspase-8 activity is inhibited, a cytosolic complex called the necrosome (or Complex IIb) is formed. The core of the necrosome consists of RIPK1 and RIPK3, which phosphorylate each other. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), leading to its oligomerization and translocation to the plasma membrane. This ultimately results in membrane rupture and lytic cell death known as necroptosis. This compound and its analogs exert their inhibitory effect by preventing the autophosphorylation of RIPK1, a critical step in the activation of the necrosome.

Gsk481_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necrosome) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF25 TRAF2/5 TRADD->TRAF25 cIAPs cIAPs TRADD->cIAPs RIPK1_ub RIPK1 (Ub) TRADD->RIPK1_ub FADD_a FADD TRADD->FADD_a Forms RIPK1 RIPK1 RIPK1_ub->RIPK1 De-ubiquitination (Caspase-8 inhibition) NFkB NF-κB Survival RIPK1_ub->NFkB Activates Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Translocates This compound This compound This compound->RIPK1 Inhibits Autophosphorylation

Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental Protocols

To ensure the reproducibility of results when evaluating this compound and its alternatives, the following detailed protocols for key experiments are provided.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • This compound and other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in kinase buffer.

  • In a 96-well plate, add the RIPK1 enzyme to each well.

  • Add the diluted compounds to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Necroptosis Assay (LDH Release) in U937 Cells

This assay quantifies the extent of necroptosis in a cellular context by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.

Materials:

  • U937 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Human TNF-α

  • Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-OPh)

  • This compound and other inhibitors

  • LDH Cytotoxicity Assay Kit

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with serial dilutions of this compound or other inhibitors for 30 minutes.

  • Induce necroptosis by adding a combination of human TNF-α (e.g., 100 ng/mL) and a pan-caspase inhibitor (e.g., 25 µM QVD-OPh).[6]

  • Include control wells: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Incubate the plate for 18-24 hours at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the LDH activity in the supernatant using an LDH Cytotoxicity Assay Kit according to the manufacturer's protocol.

  • Calculate the percentage of cytotoxicity and determine the EC50 value for each inhibitor.

Experimental Workflow

A typical workflow for the evaluation of a novel kinase inhibitor like this compound involves a multi-step process, starting from initial high-throughput screening and culminating in preclinical in vivo studies. This systematic approach ensures a thorough characterization of the compound's potency, selectivity, and cellular efficacy.

Gsk481_Experimental_Workflow HTS High-Throughput Screening (e.g., DNA-encoded library) Biochemical_Assay Biochemical Assays (In Vitro Kinase Assay) HTS->Biochemical_Assay Hit Identification Cellular_Assay Cell-Based Assays (Necroptosis - LDH Release) Biochemical_Assay->Cellular_Assay Potency & SAR Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Cellular Efficacy ADMET ADMET & PK Studies Cellular_Assay->ADMET Lead Optimization Selectivity_Profiling->ADMET In_Vivo In Vivo Efficacy Models (e.g., Inflammatory disease models) ADMET->In_Vivo Candidate Selection

Caption: A standard workflow for the discovery and validation of kinase inhibitors.

By adhering to standardized protocols and understanding the comparative performance of different inhibitors, researchers can significantly enhance the reproducibility and impact of their findings in the field of RIPK1-targeted therapies.

References

Safety Operating Guide

Proper Disposal of Gsk481: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the research chemical Gsk481, a potent and selective RIP1 kinase inhibitor, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, its solutions, and contaminated materials. Adherence to these guidelines will minimize risks to personnel and the environment.

Chemical and Safety Data Summary

All personnel handling this compound should be familiar with its chemical properties and storage requirements to ensure safe handling and to inform proper disposal methods.

PropertyValue
Chemical Name (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-3-yl)isoxazole-3-carboxamide
Molecular Formula C₂₁H₁₉N₃O₄
Molecular Weight 377.39 g/mol
CAS Number 1622849-58-4
Appearance Solid powder
Solubility Soluble in DMSO (≥ 35 mg/mL)[3][4]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[5][6]
Storage (In Solvent) 2 years at -80°C, 1 year at -20°C[3][5]
Known Hazards While specific hazard data for this compound is not readily available, similar chemical compounds should be handled with care. Assume it is a hazardous chemical waste.

General Disposal Philosophy

As with most research chemicals, this compound and any materials contaminated with it should be treated as hazardous waste.[7][8] The primary principle is to prevent its release into the environment. Therefore, under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash .[7][9] All waste must be collected, properly labeled, and disposed of through a licensed hazardous waste contractor, coordinated by your institution's Environmental Health and Safety (EHS) office.[1][7]

Experimental Protocol: Step-by-Step Disposal Guide

The following protocol outlines the best practices for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste (Unused/Expired this compound):

    • If possible, keep the compound in its original, clearly labeled container.

    • If the original container is not available, transfer the solid waste to a new, sealable, and chemically compatible container.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound" and its IUPAC name), and the approximate quantity.

  • Liquid Waste (this compound Solutions, e.g., in DMSO):

    • Designate a specific, sealed, and chemically compatible waste container for all liquid waste containing this compound.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, the solvent used (e.g., DMSO), and the estimated concentration of this compound.[7]

    • Keep the waste container closed except when adding waste to prevent spills and evaporation.[7][8][9]

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Disposable items that have come into contact with this compound (e.g., pipette tips, gloves, vials, tubes) should be collected in a designated hazardous waste bag or container.[2]

    • For heavily contaminated items, use an inert absorbent material to contain any residual substance before placing it in the hazardous waste container.

2. Storage of Hazardous Waste:

  • Store all this compound waste containers in a designated, secure area away from incompatible materials.[1][7]

  • Ensure the storage area is well-ventilated.

  • Utilize secondary containment to catch any potential leaks.[7][8]

3. Arranging for Disposal:

  • Once a waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office.

  • Provide the EHS office with a complete inventory of the waste, including the chemical names and quantities.

  • Follow your institution's specific procedures for waste pickup and disposal by a licensed hazardous waste contractor.[1][9]

4. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent (such as the one used to make solutions, e.g., DMSO) before they can be considered for non-hazardous disposal.[7][8]

  • The rinsate from this process must be collected and disposed of as liquid hazardous waste.[7][8]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound and associated chemical waste in a laboratory setting.

Gsk481_Disposal_Workflow start This compound Waste Generated classify Classify Waste Type start->classify solid_waste Solid this compound (Unused/Expired) classify->solid_waste Solid liquid_waste This compound Solutions (e.g., in DMSO) classify->liquid_waste Liquid contaminated_waste Contaminated Labware (Gloves, Tips, Vials) classify->contaminated_waste Contaminated Labware collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Designated Hazardous Waste Bag/Bin contaminated_waste->collect_contaminated storage Store in Secure, Designated Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_contaminated->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Gsk481

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, logistical information, and operational guidance for the handling and disposal of Gsk481, a potent and selective RIP1 kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a potent kinase inhibitor, it is imperative to handle it with a high degree of caution. The following guidelines are based on best practices for handling potentially hazardous research chemicals.

Personal Protective Equipment (PPE):

A comprehensive set of PPE should be worn at all times when handling this compound in solid or solution form.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or fine particles.
Body Protection Laboratory coatTo protect against contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.

Handling Procedures:

  • Weighing: Handle the solid compound in a chemical fume hood to minimize inhalation risk.

  • Solution Preparation: Prepare solutions in a well-ventilated area. This compound is soluble in DMSO.

  • Spills: In case of a spill, decontaminate the area with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsStore in a tightly sealed container.
In Solvent (DMSO) -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
In Solvent (DMSO) -20°C1 monthFor shorter-term storage.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Unused/Expired Solid Dispose of as hazardous chemical waste. Do not discard in regular trash.
Solutions Containing this compound Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not pour down the drain.
Contaminated Labware Place in a designated, sealed, and clearly labeled hazardous waste container. This includes pipette tips, vials, and gloves.

Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Follow your institution's Environmental Health and Safety (EHS) guidelines for waste collection and disposal.

This compound in RIP1 Kinase Signaling

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key signaling node that regulates cellular fate, particularly in the context of inflammation and cell death. One of the critical pathways regulated by RIPK1 is necroptosis, a form of programmed necrosis.

The following diagram illustrates the TNF-α induced necroptosis signaling pathway and the point of inhibition by this compound.

Necroptosis_Pathway TNF-α Induced Necroptosis Pathway and this compound Inhibition TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Survival) ComplexI->NFkB Leads to Deubiquitination Deubiquitination (e.g., CYLD) ComplexI->Deubiquitination Switches to ComplexIIa Complex IIa (TRADD, FADD, Pro-caspase-8) Deubiquitination->ComplexIIa Caspase8_Inhibition Caspase-8 Inhibition Deubiquitination->Caspase8_Inhibition If Caspase-8 is inhibited Apoptosis Apoptosis ComplexIIa->Apoptosis Activates Caspase-8 Necrosome Necrosome Formation (RIPK1, RIPK3) Caspase8_Inhibition->Necrosome RIPK1_p p-RIPK1 Necrosome->RIPK1_p Autophosphorylation RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Phosphorylates MLKL_p p-MLKL RIPK3_p->MLKL_p Phosphorylates MLKL_oligomer MLKL Oligomerization & Translocation MLKL_p->MLKL_oligomer Necroptosis Necroptosis (Cell Lysis) MLKL_oligomer->Necroptosis Pore formation This compound This compound This compound->RIPK1_p Inhibits Kinase Activity

Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound on RIPK1 phosphorylation.

Experimental Protocol: Necroptosis Inhibition Assay

This protocol details a cell-based assay to measure the inhibitory effect of this compound on TNF-α induced necroptosis in a human monocytic cell line (e.g., U937).

1. Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human TNF-α

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

2. Experimental Workflow:

Experimental_Workflow Necroptosis Inhibition Assay Workflow Start Start Seed_Cells Seed U937 cells in 96-well plates Start->Seed_Cells Pretreat Pre-treat cells with serial dilutions of this compound Seed_Cells->Pretreat Induce_Necroptosis Induce necroptosis with TNF-α + Smac mimetic + z-VAD-fmk Pretreat->Induce_Necroptosis Incubate Incubate for 18-24 hours Induce_Necroptosis->Incubate Measure_Viability Measure cell viability using CellTiter-Glo® Incubate->Measure_Viability Analyze Analyze data and determine IC50 Measure_Viability->Analyze End End Analyze->End

Caption: Workflow for determining the potency of this compound in a necroptosis inhibition assay.

3. Step-by-Step Procedure:

  • Cell Seeding:

    • Culture U937 cells according to standard protocols.

    • Seed the cells into 96-well clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Allow the cells to adhere and stabilize for 2-4 hours at 37°C in a CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Include a vehicle control (DMSO only).

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Induction of Necroptosis:

    • Prepare a solution containing human TNF-α (final concentration 100 ng/mL), a Smac mimetic (final concentration 100 nM), and a pan-caspase inhibitor z-VAD-fmk (final concentration 25 µM) in culture medium.

    • Add this induction cocktail to all wells except for the untreated control wells.

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Measurement of Cell Viability:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of this compound.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This comprehensive guide provides the essential information for the safe and effective use of this compound in a research setting. Adherence to these protocols is critical for ensuring personnel safety and generating reliable experimental data. Always consult your institution's safety guidelines and protocols.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.